BMS-986142
説明
特性
IUPAC Name |
(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30F2N4O4/c1-15-17(7-6-10-24(15)38-30(40)19-8-5-9-21(33)28(19)37(4)31(38)41)25-22(34)14-20(29(35)39)27-26(25)18-12-11-16(32(2,3)42)13-23(18)36-27/h5-10,14,16,36,42H,11-13H2,1-4H3,(H2,35,39)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYMMWAJAFUANM-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)CC(CC6)C(C)(C)O)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)C[C@H](CC6)C(C)(C)O)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30F2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1643368-58-4 | |
| Record name | BMS-986142 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643368584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-986142 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15291 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-986142 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJX9GH268R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of BMS-986142: A Reversible BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986142 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell and myeloid cell signaling pathways.[1][2] Its development marked a significant advancement in the pursuit of non-covalent BTK inhibitors for the treatment of autoimmune diseases. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols and comprehensive quantitative data are presented to support researchers in the field of drug discovery and development.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of the B-cell receptor (BCR) and Fc receptors (FcR).[3] Consequently, BTK has emerged as a key therapeutic target for a range of B-cell malignancies and autoimmune disorders. This compound was developed as a reversible inhibitor of BTK, offering a distinct profile from the first-generation covalent inhibitors.[1][2] This molecule was specifically designed to exhibit high potency and selectivity, with the goal of providing a favorable safety and efficacy profile for the long-term treatment of chronic autoimmune conditions such as rheumatoid arthritis.[1][2][4]
Mechanism of Action: Targeting BTK in Immune Signaling
This compound exerts its therapeutic effect by reversibly binding to the active site of BTK, thereby inhibiting its kinase activity. This action disrupts downstream signaling cascades that are essential for B-cell proliferation, differentiation, and survival, as well as the activation of myeloid cells.
B-Cell Receptor (BCR) Signaling Pathway
Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to B-cell activation. BTK is a critical component of this pathway, responsible for phosphorylating phospholipase C gamma 2 (PLCγ2). The inhibition of BTK by this compound blocks this phosphorylation event, thereby attenuating B-cell activation.
Fc Receptor (FcR) Signaling Pathway
BTK is also a key mediator in the signaling pathways of Fc-gamma receptors (FcγR) on myeloid cells such as macrophages and monocytes. By inhibiting BTK, this compound can suppress the release of pro-inflammatory cytokines and reduce antibody-dependent cellular cytotoxicity, which are important in the pathogenesis of autoimmune diseases.
Discovery and Synthesis Pathway
The discovery of this compound was the result of extensive structure-activity relationship (SAR) studies aimed at developing a potent and selective reversible BTK inhibitor. The synthesis is a multi-step process involving the construction of the core tetrahydrocarbazole scaffold followed by the introduction of the quinazolinone and carboxamide moieties. The detailed synthesis is described in Watterson et al., J. Med. Chem. 2016, 59, 19, 9173–9200.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | IC50 (nM) | Reference |
| BTK (enzymatic assay) | 0.5 | [1][2][5] |
| TEC | 10 | [2][5] |
| ITK | 15 | [5] |
| BLK | 23 | [5] |
| TXK | 28 | [5] |
| BMX | 32 | [5] |
| LCK | 71 | [5] |
| SRC | 1100 | [5] |
| Ramos B-cell Ca2+ flux | 9 | [5] |
| Human Whole Blood CD69 Expression | 90 | [6] |
| PBMC TNF-α Production | 3 | [1] |
| PBMC IL-6 Production | 4 | [1] |
Table 2: In Vivo Efficacy of this compound in Murine Models of Rheumatoid Arthritis
| Model | Dosing & Administration | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) - preventative | 4, 10, 30 mg/kg, PO, QD | Dose-dependent reductions in clinical scores of 26%, 43%, and 79%, respectively.[2][5] | [2][5] |
| CIA - therapeutic | 2, 4, 25 mg/kg, PO, QD | Dose-dependent reductions in clinical scores of 17%, 37%, and 67%, respectively.[2][5] | [2][5] |
| CIA - combination with Methotrexate (MTX) | 4 mg/kg with MTX | 53% reduction in inflammation and bone resorption compared to 24% (MTX alone) and 10% (this compound alone).[2][5] | [2][5] |
| Collagen Antibody-Induced Arthritis (CAIA) - prophylactic | 5, 20 mg/kg, PO, QD | 72% reduction in clinical scores at 5 mg/kg; >90% inhibition at 20 mg/kg.[1] | [1] |
Experimental Protocols
BTK Enzymatic Assay
-
Objective: To determine the in vitro potency of this compound against recombinant human BTK.
-
Procedure:
-
Human recombinant BTK (0.6 nM, His-tagged) is incubated at room temperature with a fluoresceinated peptide substrate (1.5 µM) and ATP (20 µM) in an assay buffer (20 mM HEPES, 10 mM MgCl₂, 0.015% Brij-35, and 4 mM dithiothreitol).[1]
-
This compound is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization).
-
IC50 values are calculated from the dose-response curves.
-
Ramos B-cell Calcium Flux Assay
-
Objective: To assess the functional inhibition of BCR signaling in a human B-cell line.
-
Procedure:
-
Ramos B-cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are pre-incubated with varying concentrations of this compound.
-
BCR signaling is stimulated by the addition of anti-IgM.
-
Changes in intracellular calcium concentration are measured using a fluorometer.
-
IC50 values are determined based on the inhibition of the calcium flux.
-
Collagen-Induced Arthritis (CIA) in Mice
-
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of rheumatoid arthritis.
-
Procedure (Preventative Model):
-
Male DBA/1 mice are immunized with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) at the base of the tail.
-
A booster immunization is given 21 days later.
-
Oral administration of this compound or vehicle is initiated at the time of the first immunization and continued daily.
-
The development and severity of arthritis are monitored by scoring paw inflammation.
-
At the end of the study, paws may be collected for histological analysis of joint damage.
-
Conclusion
This compound is a well-characterized, potent, and selective reversible inhibitor of BTK with demonstrated preclinical efficacy in models of autoimmune disease. Its discovery and development have provided valuable insights into the therapeutic potential of targeting BTK with non-covalent inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of immunology and drug discovery. Although clinical development for rheumatoid arthritis was discontinued due to a lack of efficacy in a Phase 2 trial, the compound remains an important tool for preclinical research into the role of BTK in various disease states.[4]
References
- 1. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 2. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (CAS 1643368-58-4) | Abcam [abcam.com]
The Therapeutic Target of BMS-986142: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986142 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a non-receptor tyrosine kinase and a critical component of signal transduction pathways for multiple cellular receptors, including the B-cell receptor (BCR), Fc receptors (FcR), and the receptor activator of nuclear factor kappa-B ligand (RANKL) receptor.[1] By inhibiting BTK, this compound effectively modulates key cellular processes involved in the pathogenesis of various autoimmune diseases. This technical guide provides a comprehensive overview of the therapeutic target of this compound, its in vitro and in vivo pharmacology, detailed experimental protocols, and the signaling pathways it modulates.
Therapeutic Target: Bruton's Tyrosine Kinase (BTK)
The primary therapeutic target of this compound is Bruton's tyrosine kinase (BTK), a member of the Tec family of kinases.[1] BTK plays a crucial role in the development, differentiation, and signaling of B-lymphocytes. It is also involved in the signaling of other hematopoietic cells, including monocytes, macrophages, and mast cells.[3] The inhibition of BTK by this compound is reversible, offering a distinct pharmacological profile compared to irreversible BTK inhibitors.
Quantitative Data: In Vitro Inhibitory Activity
This compound demonstrates high potency and selectivity for BTK in a range of in vitro assays. The following tables summarize the key quantitative data on its inhibitory activity.
| Target | Assay Type | Cell Line/System | IC50 (nM) |
| BTK | Enzymatic Assay | Human Recombinant BTK | 0.5 [1][2] |
| TEC | Enzymatic Assay | Human Recombinant TEC | 10[2] |
| ITK | Enzymatic Assay | Human Recombinant ITK | 15[2] |
| BLK | Enzymatic Assay | Human Recombinant BLK | 23[2] |
| TXK | Enzymatic Assay | Human Recombinant TXK | 28[2] |
| BMX | Enzymatic Assay | Human Recombinant BMX | 32[2] |
| LCK | Enzymatic Assay | Human Recombinant LCK | 71[2] |
| SRC | Enzymatic Assay | Human Recombinant SRC | 1100[2] |
Table 1: Kinase Selectivity Profile of this compound.
| Functional Endpoint | Assay Type | Cell Line/System | IC50 (nM) |
| BCR-stimulated Calcium Flux | Calcium Flux Assay | Ramos B cells | 9[1][2] |
| BCR-stimulated CD69 expression | Whole Blood Assay | Human Whole Blood | 90[1] |
| FcγR-stimulated TNF-α production | Cytokine Production Assay | Human PBMC | 3[1] |
| FcγR-stimulated IL-6 production | Cytokine Production Assay | Human PBMC | 4[1] |
Table 2: In Vitro Functional Inhibitory Activity of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Assays
1. Human Recombinant BTK Enzyme Assay
-
Objective: To determine the direct inhibitory activity of this compound on purified human recombinant BTK.
-
Materials:
-
Human recombinant BTK enzyme
-
Fluoresceinated peptide substrate
-
ATP
-
Assay buffer (20 mM HEPES pH 7.4, 10 mM MgCl2, 0.015% Brij 35, 4 mM DTT)
-
This compound (dissolved in DMSO)
-
384-well plates
-
EDTA solution
-
-
Protocol:
-
To a 384-well plate, add test compounds (this compound) at various concentrations.
-
Add human recombinant BTK (final concentration ~1 nM), fluoresceinated peptide substrate (final concentration ~1.5 µM), and ATP (final concentration ~20 µM) in assay buffer. The final volume should be 30 µL.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Terminate the reaction by adding 45 µL of 35 mM EDTA.
-
Analyze the reaction mixture by electrophoretic separation of the fluorescent substrate and the phosphorylated product.
-
Calculate inhibition data by comparing to control reactions with no enzyme (100% inhibition) and no inhibitor (0% inhibition).
-
Generate dose-response curves to determine the IC50 value.[4]
-
2. BCR-stimulated Calcium Flux Assay in Ramos B cells
-
Objective: To assess the effect of this compound on B-cell receptor (BCR)-mediated calcium mobilization.
-
Materials:
-
Ramos B cells (human Burkitt's lymphoma cell line)
-
Calcium indicator dye (e.g., Indo-1 AM or Fluo-4 AM)
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
Anti-human IgM antibody (for stimulation)
-
Ionomycin (positive control)
-
Flow cytometer or fluorometric imaging plate reader
-
-
Protocol:
-
Load Ramos B cells with a suitable calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove extracellular dye and resuspend them in culture medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 30-60 minutes at 37°C.[1]
-
Acquire a baseline fluorescence reading for 30-60 seconds.
-
Stimulate the cells by adding anti-human IgM antibody (typically 10 µg/mL).[1]
-
Continue acquiring fluorescence data for 5-10 minutes to monitor the calcium flux.[1]
-
At the end of the experiment, add ionomycin as a positive control to determine the maximal calcium influx.[1]
-
Analyze the data by calculating the ratio of calcium-bound to calcium-free dye fluorescence over time.[1]
-
3. FcγR-stimulated Cytokine Production Assay in Human PBMCs
-
Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines by peripheral blood mononuclear cells (PBMCs) stimulated via Fcγ receptors.
-
Materials:
-
Fresh human peripheral blood
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 medium with 10% FBS
-
Aggregated human IgG (for coating plates)
-
This compound (dissolved in DMSO)
-
ELISA kits for human TNF-α and IL-6
-
96-well plates
-
-
Protocol:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Coat a 96-well plate with aggregated human IgG overnight at 4°C to create immune complexes.
-
Wash the plate to remove unbound IgG.
-
Resuspend PBMCs in RPMI-1640 with 10% FBS.
-
Pre-incubate the PBMCs with various concentrations of this compound or vehicle for 1 hour at 37°C.[1]
-
Add the pre-incubated PBMCs to the immune complex-coated plate.
-
Incubate for 24 hours at 37°C.[1]
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
In Vivo Model
1. Collagen-Induced Arthritis (CIA) in DBA/1 Mice
-
Objective: To assess the efficacy of this compound in a preclinical model of rheumatoid arthritis.
-
Materials:
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulated for oral administration
-
-
Protocol:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA. Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster (Day 21): Emulsify bovine type II collagen in IFA. Administer 100 µL of the emulsion as a booster injection at a different site near the base of the tail.[5]
-
Treatment: Begin oral administration of this compound or vehicle daily, starting from either day 0 (prophylactic model) or after the onset of disease (therapeutic model).
-
Clinical Scoring: Monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of inflammation (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and/or ankylosis). The maximum score per mouse is 16.
-
Histological Analysis: At the end of the study, collect paws for histological evaluation of inflammation, pannus formation, cartilage damage, and bone erosion.
-
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by inhibiting BTK-dependent signaling downstream of several key receptors.
B-Cell Receptor (BCR) Signaling Pathway
Upon antigen binding, the BCR aggregates, leading to the activation of Src family kinases which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A/B. This recruits and activates Syk, which in turn phosphorylates and activates a number of downstream targets, including BTK. Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] These second messengers trigger calcium mobilization and activate protein kinase C (PKC), respectively, culminating in the activation of transcription factors such as NF-κB and NFAT, which drive B-cell proliferation, differentiation, and survival.[3] this compound blocks the catalytic activity of BTK, thereby inhibiting this entire downstream cascade.
Fc Receptor (FcR) Signaling Pathway
Fc receptors, particularly FcγRs expressed on myeloid cells like macrophages and monocytes, play a critical role in inflammation and autoimmunity by binding to immune complexes (antigen-antibody complexes).[8] Cross-linking of FcγRs initiates a signaling cascade that is also dependent on ITAM phosphorylation and the subsequent activation of Syk. BTK is a key downstream mediator in this pathway as well.[3][8] Activation of the FcR pathway leads to phagocytosis, antibody-dependent cell-mediated cytotoxicity (ADCC), and the release of pro-inflammatory cytokines such as TNF-α and IL-6.[3] By inhibiting BTK, this compound can effectively suppress these inflammatory responses mediated by immune complexes.
RANKL Signaling Pathway
The interaction between RANKL and its receptor RANK is essential for the differentiation, activation, and survival of osteoclasts, the cells responsible for bone resorption. While the primary signaling adaptor for RANK is TRAF6, which activates NF-κB and MAPKs, there is evidence of crosstalk with ITAM-associated signaling pathways that involve BTK.[9] This ITAM-mediated co-stimulation is important for robust osteoclastogenesis. BTK, along with other Tec kinases, is involved in the activation of PLCγ2 downstream of RANKL stimulation, leading to calcium signaling that is critical for the activation of NFATc1, a master regulator of osteoclast differentiation.[9][10] By inhibiting BTK, this compound can interfere with osteoclast formation and function, which is relevant in diseases with pathological bone resorption, such as rheumatoid arthritis.
Conclusion
This compound is a highly potent and selective reversible inhibitor of BTK. Its therapeutic potential stems from its ability to modulate key signaling pathways that are central to the pathophysiology of autoimmune and inflammatory diseases. By inhibiting BTK, this compound effectively blocks signaling downstream of the B-cell receptor, Fc receptors, and the RANKL receptor. This leads to the suppression of B-cell activation, a reduction in pro-inflammatory cytokine production by myeloid cells, and the inhibition of osteoclastogenesis. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this promising therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]
- 6. clinexprheumatol.org [clinexprheumatol.org]
- 7. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fcγ Receptor Pathways during Active and Passive Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Tec Family Tyrosine Kinase Btk Regulates RANKL-induced Osteoclast Maturation - PMC [pmc.ncbi.nlm.nih.gov]
BMS-986142 for autoimmune disease research
An In-depth Technical Guide to BMS-986142 for Autoimmune Disease Research
Introduction
This compound is a potent and highly selective, reversible small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and is a critical component of signaling pathways in various hematopoietic cells, excluding T cells and terminally differentiated plasma cells.[4] Its role in B-cell receptor (BCR), Fc receptor (FcR), and RANK receptor signaling makes it a compelling therapeutic target for autoimmune diseases such as rheumatoid arthritis (RA) and primary Sjögren's syndrome.[1][2][3][4] This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental protocols related to this compound.
Mechanism of Action
This compound functions by reversibly inhibiting the kinase activity of BTK.[4] This inhibition blocks the transduction of signals downstream of several key receptors implicated in the pathophysiology of autoimmune diseases. Specifically, this compound has been shown to:
-
Block B-Cell Receptor (BCR) Signaling: In B-cells, BTK is essential for the signaling cascade initiated by antigen binding to the BCR. Inhibition of BTK by this compound prevents the phosphorylation of phospholipase C (PLC)-γ2, which in turn blocks intracellular calcium mobilization and subsequent B-cell activation, proliferation, and differentiation.[2] This leads to a reduction in the production of autoantibodies and inflammatory cytokines.[1][2]
-
Inhibit Fc Receptor (FcR) Signaling: BTK plays a crucial role in mediating signal transduction from Fcγ receptors (FcγR) on myeloid cells and FcεRI receptors on granulocytes.[1][2] By inhibiting BTK, this compound can block the release of inflammatory cytokines like TNF-α and IL-6 from peripheral blood mononuclear cells (PBMCs) stimulated by immune complexes.[1][2]
-
Block RANK-L-Induced Osteoclastogenesis: The receptor activator of nuclear factor kappa-B ligand (RANK-L) is critical for the differentiation of osteoclasts, which are responsible for bone resorption seen in diseases like rheumatoid arthritis. BTK is involved in the RANK-L signaling pathway, and its inhibition by this compound has been demonstrated to block osteoclast differentiation.[1][2][3]
Signaling Pathways
B-Cell Receptor (BCR) Signaling Pathway
References
- 1. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 3. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics, and pharmacodynamics of this compound, a novel reversible BTK inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
BMS-986142 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of BMS-986142, a reversible inhibitor of Bruton's tyrosine kinase (BTK). The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound is a potent and highly selective, reversible small molecule inhibitor of Bruton's tyrosine kinase.[1][2][3] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide[4] |
| Molecular Formula | C32H30F2N4O4[5][6] |
| Molecular Weight | 572.60 g/mol [4][5] |
| CAS Number | 1643368-58-4[5] |
| Appearance | White to off-white solid[5] |
| SMILES String | C--INVALID-LINK--(C)O)CC6">C@@C(=O)N |
| InChIKey | ZRYMMWAJAFUANM-UHFFFAOYSA-N[6] |
| Purity | >98% |
Pharmacology
Mechanism of Action
This compound is a reversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family.[6][7] BTK is a critical signaling element in various immune pathways, including B-cell receptor (BCR), Fc receptor, and RANK receptor signaling.[7] By inhibiting the kinase activity of BTK, this compound is expected to modulate B-cell-mediated and non-B-cell-mediated autoimmune responses without causing B-cell depletion.[7] This mechanism makes it a promising therapeutic target for autoimmune diseases such as rheumatoid arthritis (RA).[8]
Pharmacological Profile
This compound is a potent inhibitor of BTK with high selectivity against a wide range of other kinases. The table below summarizes its inhibitory activity.
| Target | IC50 (nM) | Selectivity vs. BTK |
| BTK | 0.5 | - |
| TEC | 10 | 20-fold |
| ITK | 15 | 30-fold |
| BLK | 23 | 46-fold |
| TXK | 28 | 56-fold |
| BMX | 32 | 64-fold |
| LCK | 71 | 142-fold |
| SRC | 1100 | 2200-fold |
| Data sourced from MedChemExpress and PLOS One.[1][5] |
Experimental Protocols and Studies
3.1. In Vitro Studies
Kinase Selectivity Assay
-
Objective: To determine the selectivity of this compound against a panel of kinases.
-
Methodology: The inhibitory activity of this compound was assessed against a panel of 384 kinases in enzymatic assays. The half maximal inhibitory concentration (IC50) was determined for each kinase.[1][9]
-
Results: this compound demonstrated high selectivity for BTK. Of the 384 kinases tested, only five were inhibited with less than 100-fold selectivity compared to BTK, with four of these being members of the Tec family of kinases.[1][9]
B-Cell Functional Assays
-
Objective: To evaluate the effect of this compound on B-cell receptor (BCR)-dependent functions.
-
Methodology:
-
Calcium Flux: Ramos B cells were treated with anti-IgM to activate the BCR, and the effect of this compound on BTK-dependent calcium flux was measured.[5]
-
Cytokine Production and Cell Proliferation: Primary human B cells were stimulated through the BCR, and the inhibitory effect of this compound on the production of inflammatory cytokines (IL-6 and TNF-α) and cell proliferation was assessed.[1][9]
-
CD69 Expression: Human whole blood was stimulated with anti-IgD-dextran to activate BCR signaling, and the expression of the activation marker CD69 on B cells was measured by flow cytometry.[7]
-
-
Results:
-
This compound inhibited BTK-dependent calcium flux with an IC50 of 9 nM.[5]
-
It potently inhibited the production of IL-6 and TNF-α, cell proliferation, and the expression of CD86 on primary human B cells.[1][9]
-
In human whole blood, this compound inhibited BCR-stimulated CD69 expression on B cells with an IC50 of 90 nM.[1]
-
Fcγ Receptor-Dependent Cytokine Production
-
Objective: To assess the impact of this compound on Fcγ receptor (FcγR)-mediated inflammatory responses.
-
Methodology: Human peripheral blood mononuclear cells (PBMCs) were stimulated with IgG-containing immune complexes to trigger FcγR-dependent signaling. The production of TNF-α and IL-6 was measured in the presence of varying concentrations of this compound.[1][9]
-
Results: this compound inhibited the production of TNF-α and IL-6 with IC50 values of 3 nM and 4 nM, respectively.[1][9]
RANK-L-Induced Osteoclastogenesis
-
Objective: To investigate the effect of this compound on the formation of osteoclasts.
-
Methodology: Osteoclast precursor cells were cultured with human macrophage colony-stimulating factor and RANK-L in the presence of this compound. After 9 days, the cells were stained for tartrate-resistant acid phosphatase (TRAP), and the number of TRAP-positive multinucleated cells was quantified.[9]
-
Results: this compound was found to block RANK-L-induced osteoclastogenesis, suggesting a potential role in preventing bone resorption in diseases like rheumatoid arthritis.[1][9]
3.2. In Vivo Studies
Murine Collagen-Induced Arthritis (CIA) Model
-
Objective: To evaluate the efficacy of this compound in a mouse model of rheumatoid arthritis.
-
Methodology:
-
Preventative Dosing: Mice were administered this compound daily at doses of 4, 10, and 30 mg/kg, starting from the day of immunization with collagen. Some groups received this compound in combination with methotrexate (MTX).[1][5]
-
Therapeutic Dosing: Treatment with this compound at doses of 2, 4, and 25 mg/kg was initiated after the collagen booster immunization on day 21.[1][5]
-
Assessment: The severity of paw inflammation (clinical score), bone erosion, and inflammation were evaluated.[1][9]
-
-
Results:
-
In the preventative regimen, this compound led to dose-dependent reductions in clinical scores of 26%, 43%, and 79% at 4, 10, and 30 mg/kg, respectively. Co-administration with MTX showed an additive benefit.[5]
-
In the therapeutic regimen, this compound resulted in clinical score reductions of 17%, 37%, and 67% at 2, 4, and 25 mg/kg, respectively.[1][5]
-
The treatment also provided dose-dependent protection against bone remodeling and loss of bone mass.[1]
-
Clinical Trials
This compound has been evaluated in several clinical trials for autoimmune diseases.
-
Phase 1 Studies (NCT02257151, NCT02456844, NCT02880670, NCT02762123): These studies in healthy volunteers established the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound. The drug was generally well-tolerated, with rapid absorption (peak concentrations within 2 hours) and a half-life of 7 to 11 hours, supporting once-daily dosing.[5][7][10] No significant pharmacokinetic interaction was observed with methotrexate.[7][10]
-
Phase 2 Study in Rheumatoid Arthritis (NCT02638948): This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with moderate-to-severe RA with an inadequate response to methotrexate.[6][11][12] The study did not meet its co-primary endpoints for ACR20 and ACR70 improvement at week 12.[11] The 350 mg dose was discontinued due to elevated liver enzymes.[6][11] The study concluded that further investigation of this compound for RA is not warranted.[11]
-
Phase 2 Study in Sjögren's Syndrome (NCT02843659): This study was designed to evaluate the efficacy and safety of this compound in subjects with moderate to severe primary Sjögren's Syndrome, but it was terminated.[5][6]
References
- 1. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C32H30F2N4O4 | CID 86582336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Safety, pharmacokinetics, and pharmacodynamics of this compound, a novel reversible BTK inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, pharmacokinetics, and pharmacodynamics of this compound, a novel reversible BTK inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of this compound, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of this compound, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study - White Rose Research Online [eprints.whiterose.ac.uk]
BMS-986142: A Comprehensive Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target selectivity profile of BMS-986142, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). The information presented herein is intended to support further research and development efforts related to this compound.
Executive Summary
This compound is a highly selective inhibitor of BTK, a key enzyme in B-cell receptor (BCR) signaling pathways implicated in various autoimmune diseases.[1][2] This document details the quantitative measures of its selectivity, the experimental methodologies used for its characterization, and the signaling pathways it modulates.
Quantitative Target Selectivity Data
The selectivity of this compound has been rigorously evaluated against a broad panel of kinases. The following tables summarize the key quantitative data, highlighting its high affinity for BTK and significant selectivity over other kinases.
Table 1: Kinase Selectivity Profile of this compound [3]
| Kinase | Biochemical IC50 (nM) | Fold Selectivity for BTK |
| BTK | 0.5 | – |
| Tec | 10 | 20× |
| ITK | 15 | 30× |
| BLK | 23 | 46× |
| Txk | 28 | 56× |
| BMX | 32 | 64× |
| Lck | 71 | 142× |
| FGR | 81 | 162× |
| CSK | 148 | 296× |
| SRC | 1100 | 2200x |
Data sourced from enzymatic assays against a panel of 384 kinases.[1][3]
Table 2: Cellular Activity of this compound
| Functional Endpoint | Cell Type | Stimulus | IC50 (nM) |
| Calcium Flux | Ramos B cells | anti-IgM | 9[4] |
| TNF-α Production | Peripheral Blood Mononuclear Cells | IgG-containing Immune Complexes | 3[1][3] |
| IL-6 Production | Peripheral Blood Mononuclear Cells | IgG-containing Immune Complexes | 4[1][3] |
| CD69 Expression | Human Whole Blood B cells | BCR stimulation | 90[1][3] |
| CD86/CD69 Expression | Peripheral Blood B cells | CD40L | >10,000[1][3] |
| TNF-α Production | Peripheral Blood Mononuclear Cells | LPS | >30,000[1][3] |
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by inhibiting key signaling pathways involved in immune cell function.
Caption: BCR signaling pathway inhibited by this compound.
Caption: Fc receptor signaling pathway and its inhibition.
Caption: RANKL-induced osteoclastogenesis pathway.
Experimental Protocols
The target selectivity of this compound was determined using a combination of biochemical and cellular assays.
Kinase Profiling
-
Objective: To determine the inhibitory activity of this compound against a large panel of kinases.
-
Methodology:
-
Competition Binding Assays: The interaction of this compound at a concentration of 1000 nM with a panel of 384 protein and lipid kinases was assessed using competition binding assays performed by DiscoveRx (now part of Eurofins).[3]
-
Enzymatic Assays: The enzymatic activity of a panel of 337 kinases was examined in the presence of 200 nM this compound by Reaction Biology.[3] For kinases showing significant inhibition, IC50 values were determined. [33P]-ATP was used as a substrate at a concentration equal to the KMapp for each kinase.[3]
-
-
Primary Kinase Assays: Similar enzymatic assays were conducted for specific kinases, including Tec family kinases, with ATP concentrations equal to the apparent Michaelis constant (KMapp) for each respective kinase.[3]
Cellular Functional Assays
-
Objective: To evaluate the functional consequences of BTK inhibition by this compound in relevant cell types.
-
Methodology:
-
BCR-Stimulated CD69 Expression in Whole Blood:
-
Human whole blood was treated with varying concentrations of this compound.
-
B-cell receptor stimulation was induced using AffiniPure F(ab')2 fragment goat anti-human IgM and human IL-4.[3]
-
After 18 hours of incubation, cells were stained for CD20 and CD69 and analyzed by flow cytometry to determine the IC50 for inhibition of CD69 expression on B cells.[3][5]
-
-
Cytokine Production in PBMCs:
-
Caption: Experimental workflow for assessing target selectivity.
Conclusion
This compound is a highly potent and selective reversible inhibitor of Bruton's tyrosine kinase. Its selectivity has been extensively characterized through a combination of biochemical and cellular assays, demonstrating minimal off-target activity against a wide range of other kinases. The detailed understanding of its target selectivity profile and mechanism of action provides a strong foundation for its continued investigation in autoimmune and inflammatory diseases.[1][2]
References
- 1. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 2. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Safety, pharmacokinetics, and pharmacodynamics of this compound, a novel reversible BTK inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of BMS-986142: A Technical Guide to a Reversible BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986142 is a potent and highly selective, reversible small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4][5] BTK is a critical non-receptor tyrosine kinase that plays a central role in the signaling pathways of various hematopoietic cells, including B-lymphocytes and myeloid cells.[2][3] Its involvement in B-cell receptor (BCR), Fc receptor (FcR), and RANK-L signaling makes it a key therapeutic target for a range of autoimmune and inflammatory diseases.[2][3] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, compiling available quantitative data, outlining detailed experimental methodologies for key assays, and visualizing the associated signaling pathways and workflows. Although initially investigated for rheumatoid arthritis (RA) and primary Sjögren's syndrome, further investigation of this compound in people with rheumatoid arthritis is not warranted based on Phase 2 clinical trial results.[6]
Mechanism of Action
This compound functions as a reversible inhibitor of BTK, binding to the enzyme to block its catalytic activity.[1][2][3] This inhibition is highly potent, with an in vitro IC50 of 0.5 nM against human recombinant BTK.[1][2][3] The inhibitory action of this compound disrupts downstream signaling cascades that are crucial for B-cell activation, proliferation, and differentiation, as well as inflammatory responses mediated by other immune cells.
Data Presentation: Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data characterizing the potency, selectivity, and cellular activity of this compound.
Table 1: In Vitro Enzymatic and Cellular Potency
| Parameter | Assay System | IC50 (nM) |
| BTK (enzymatic) | Human Recombinant BTK | 0.5[1][2][3] |
| B-Cell Receptor Signaling | ||
| Calcium Flux (Ramos B cells) | Anti-IgM stimulated | 9[1][5] |
| CD69 Expression (Human Whole Blood) | BCR-stimulated | 90[2] |
| Cytokine Production (Human B cells) | BCR-stimulated | ≤ 5[4] |
| CD86 Expression (Human B cells) | BCR-stimulated | 3-4[5] |
| Fc Receptor Signaling | ||
| TNF-α Production (PBMCs) | IgG-containing IC-driven | 3[2] |
| IL-6 Production (PBMCs) | IgG-containing IC-driven | 4[2] |
Table 2: Kinase Selectivity Profile
| Kinase | IC50 (nM) | Selectivity vs. BTK (~fold) |
| BTK | 0.5 [1] | 1 |
| TEC | 10[1] | 20 |
| ITK | 15[1] | 30 |
| BLK | 23[1] | 46 |
| TXK | 28[1] | 56 |
| BMX | 32[1] | 64 |
| LCK | 71[1] | 142 |
| SRC | 1100[1] | 2200 |
Table 3: In Vivo Efficacy in a Murine Model of Collagen-Induced Arthritis (CIA)
| Dosing Regimen | Endpoint | Result |
| Preventative (4, 10, 30 mg/kg) | Reduction in Clinical Scores | 26%, 43%, and 79% respectively[1] |
| Therapeutic (2, 4, 25 mg/kg) | Reduction in Clinical Scores | 17%, 37%, and 67% respectively[1][2] |
| Combination with Methotrexate (4 mg/kg) | Inhibition of Clinical Scores | 54% (additive benefit over methotrexate alone) |
Signaling Pathways and Inhibition by this compound
This compound exerts its effects by inhibiting BTK in several key signaling pathways implicated in autoimmune diseases.
B-Cell Receptor (BCR) Signaling Pathway
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and antibody production. BTK is a crucial component of this pathway. This compound blocks the phosphorylation and activation of downstream targets of BTK, thereby inhibiting B-cell function.
Fc Receptor (FcR) Signaling Pathway
In myeloid cells such as macrophages and monocytes, BTK is involved in signaling downstream of Fc receptors, which are activated by immune complexes (antigen-antibody complexes). This activation leads to the production of pro-inflammatory cytokines. This compound inhibits this process, reducing inflammation.
RANK-L Signaling Pathway in Osteoclastogenesis
BTK also plays a role in the differentiation of osteoclasts, the cells responsible for bone resorption. This process is initiated by the binding of RANKL to its receptor, RANK. By inhibiting BTK, this compound can reduce osteoclastogenesis, a key process in the bone erosion seen in rheumatoid arthritis.
Experimental Protocols
Detailed below are representative protocols for key in vitro assays used to characterize the pharmacodynamics of this compound. These are based on standard methodologies and the available information for this compound.
BTK Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant human BTK.
-
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
This compound (serially diluted in DMSO, then kinase buffer)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle control (DMSO in kinase buffer).
-
Add 2.5 µL of a solution containing the BTK enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for BTK.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay: Inhibition of B-Cell Receptor-Mediated Calcium Flux
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration that occurs upon BCR activation in B-cells.
-
Materials:
-
Ramos B-cells (human Burkitt's lymphoma cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Anti-human IgM antibody (for BCR stimulation)
-
This compound (serially diluted in DMSO, then cell culture medium)
-
96-well black, clear-bottom plates
-
Fluorescent plate reader with kinetic reading capabilities
-
-
Procedure:
-
Culture Ramos B-cells to the desired density.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend them in a suitable buffer.
-
Plate the dye-loaded cells in a 96-well black, clear-bottom plate.
-
Add serial dilutions of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Place the plate in a fluorescent plate reader and measure the baseline fluorescence for a short period.
-
Inject the anti-human IgM antibody into the wells to stimulate the BCR and immediately begin kinetic measurement of fluorescence over several minutes.
-
Calculate the peak fluorescence intensity or the area under the curve for each well.
-
Plot the response against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Cellular Assay: Inhibition of Fc Receptor-Mediated Cytokine Production
This assay assesses the effect of this compound on the production of pro-inflammatory cytokines by peripheral blood mononuclear cells (PBMCs) stimulated via Fc receptors.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs), isolated from healthy donor blood via density gradient centrifugation (e.g., using Ficoll-Paque)
-
RPMI-1640 medium supplemented with 10% FBS
-
Heat-aggregated human IgG (to stimulate Fc receptors)
-
This compound (serially diluted in DMSO, then cell culture medium)
-
96-well cell culture plates
-
ELISA kits for human TNF-α and IL-6
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Plate the PBMCs in a 96-well cell culture plate at a density of, for example, 2 x 10⁵ cells per well.
-
Add serial dilutions of this compound or vehicle control to the wells and pre-incubate for 1 hour at 37°C.
-
Add heat-aggregated human IgG to the wells to stimulate the Fc receptors.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Plot the cytokine concentration against the logarithm of the inhibitor concentration and fit the data to determine the IC50 values.
-
Conclusion
This compound is a potent and selective reversible inhibitor of Bruton's tyrosine kinase with demonstrated activity in preclinical models of autoimmune disease. Its mechanism of action, involving the inhibition of key signaling pathways in B-cells and myeloid cells, provides a strong rationale for its therapeutic potential. The quantitative data and experimental methodologies outlined in this guide offer a comprehensive overview of the pharmacodynamic profile of this compound for the scientific community. While clinical development in rheumatoid arthritis has been discontinued, the data generated for this compound contribute to the broader understanding of BTK inhibition as a therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 3. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Evaluation of this compound, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
BMS-986142 In Vitro Assay Protocols: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986142 is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling element in various immune pathways, including B-cell receptor (BCR) and Fc receptor signaling, making it a key target in the study and treatment of autoimmune diseases such as rheumatoid arthritis.[3][4][5] This document provides detailed application notes and protocols for in vitro assays designed to characterize the activity of this compound.
Mechanism of Action
This compound functions as a reversible inhibitor of BTK, a non-receptor tyrosine kinase essential for the activation and proliferation of B-lymphocytes.[6] Upon activation of the B-cell receptor, BTK phosphorylates phospholipase C-γ2 (PLC-γ2), which in turn triggers intracellular calcium mobilization and downstream signaling cascades.[1] By inhibiting BTK, this compound effectively blocks these signaling pathways, leading to reduced B-cell proliferation, cytokine production, and autoantibody secretion. Additionally, BTK is involved in Fc receptor (FcR) signaling in myeloid cells and RANKL-induced osteoclastogenesis, both of which are implicated in the pathology of rheumatoid arthritis.[1][7]
Signaling Pathways
The following diagram illustrates the central role of BTK in B-cell receptor signaling and the inhibitory effect of this compound.
Caption: BTK signaling pathway in B-cells and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound from various studies.
Table 1: In Vitro Potency and Selectivity of this compound [2][5]
| Parameter | IC50 Value | Notes |
| BTK (enzymatic assay) | 0.5 nM | Potent inhibition of recombinant human BTK. |
| Tec | 10 nM | Member of the Tec family of kinases. |
| ITK | 15 nM | Member of the Tec family of kinases. |
| BLK | 23 nM | Member of the Tec family of kinases. |
| Txk | 28 nM | Member of the Tec family of kinases. |
| BMX | 32 nM | Member of the Tec family of kinases. |
| LCK | 71 nM | Member of the Src family of kinases. |
| SRC | 1100 nM | Member of the Src family of kinases. |
Table 2: Cellular Activity of this compound [1][5]
| Assay | Cell Type | Stimulus | Endpoint | IC50 Value |
| Calcium Flux | Ramos B cells | Anti-IgM | BTK-dependent calcium flux | 9 nM |
| TNF-α Production | Peripheral Blood Mononuclear Cells (PBMCs) | IgG-containing Immune Complexes | TNF-α secretion | 3 nM |
| IL-6 Production | Peripheral Blood Mononuclear Cells (PBMCs) | IgG-containing Immune Complexes | IL-6 secretion | 4 nM |
| CD69 Expression | Human Whole Blood | BCR stimulation | CD69 expression on B-cells | 90 nM |
| CD63 Expression | Human Whole Blood | Anti-IgE | CD63 expression on basophils | 89 nM |
| Osteoclastogenesis | Primary monocytic progenitor cells | RANK-L | Formation of osteoclasts | Inhibition observed at 15 nM |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the activity of this compound.
BTK Enzymatic Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant human BTK.
Workflow:
Caption: Workflow for the BTK enzymatic assay.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of human recombinant BTK (e.g., 0.6 nM His-tagged BTK).[7]
-
Prepare a suitable kinase substrate and ATP solution.
-
Prepare serial dilutions of this compound in an appropriate buffer (e.g., DMSO, then diluted in assay buffer).
-
-
Reaction Setup:
-
In a microplate, add the BTK enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at room temperature.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution).
-
Measure the amount of product formed using a suitable detection method, such as luminescence or fluorescence, with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
B-Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of B-cells following stimulation of the B-cell receptor.
Protocol:
-
Cell Culture:
-
Isolate primary human B-cells from peripheral blood.
-
Culture the B-cells in appropriate media and conditions.
-
-
Assay Procedure:
-
Plate the B-cells in a 96-well plate.
-
Treat the cells with serial dilutions of this compound or vehicle control and pre-incubate for a specified time.
-
Stimulate the cells with a BCR activator, such as anti-IgM antibodies.
-
Incubate the cells for a period sufficient to allow for proliferation (e.g., 72 hours).
-
-
Proliferation Measurement:
-
Assess cell proliferation using a standard method, such as the incorporation of tritiated thymidine ([³H]-thymidine) or a colorimetric assay (e.g., MTS or WST-1).
-
-
Data Analysis:
-
Determine the level of proliferation for each treatment condition.
-
Calculate the percentage of inhibition of proliferation and determine the IC50 value as described for the enzymatic assay.
-
Cytokine Production Assay (TNF-α and IL-6)
This assay quantifies the inhibitory effect of this compound on the production of inflammatory cytokines by peripheral blood mononuclear cells (PBMCs).[1]
Protocol:
-
Cell Isolation:
-
Isolate PBMCs from human whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
-
Assay Procedure:
-
Plate the PBMCs in a 96-well plate.
-
Treat the cells with various concentrations of this compound or vehicle.
-
Stimulate the cells with IgG-containing immune complexes to activate Fcγ receptors.[1]
-
Incubate the cells for an appropriate time to allow for cytokine production (e.g., 24 hours).
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Determine the concentration of each cytokine in the samples.
-
Calculate the percentage of inhibition of cytokine production and determine the IC50 values.
-
CD69 Expression Assay in Human Whole Blood
This pharmacodynamic assay measures the functional effect of this compound on B-cell activation in a more physiologically relevant whole blood matrix.[6]
Protocol:
-
Blood Collection and Treatment:
-
Collect human whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Aliquot the blood into tubes and treat with serial dilutions of this compound or vehicle control.
-
Incubate at 37°C for a specified time (e.g., 1 hour).
-
-
B-Cell Stimulation:
-
Flow Cytometry Analysis:
-
Lyse the red blood cells using a lysis buffer.
-
Stain the remaining white blood cells with fluorescently labeled antibodies against CD20 (to identify B-cells) and CD69 (as a marker of activation).
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CD20-positive B-cell population.
-
Determine the percentage of CD69-positive B-cells for each treatment condition.
-
Calculate the percentage of inhibition of CD69 expression and determine the IC50 value.
-
Conclusion
The in vitro assays described provide a comprehensive framework for characterizing the potency and mechanism of action of this compound. These protocols can be adapted and optimized for specific research needs, contributing to a deeper understanding of BTK inhibition and its therapeutic potential.
References
- 1. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Safety, pharmacokinetics, and pharmacodynamics of this compound, a novel reversible BTK inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-986142, a Potent and Selective BTK Inhibitor
For Research Use Only.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, proliferation, and survival.[1][2][3] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. BMS-986142 is a potent and highly selective, reversible inhibitor of BTK.[4] In enzymatic assays, this compound inhibits human recombinant BTK with a half-maximal inhibitory concentration (IC50) of 0.5 nM.[4][5] This document provides detailed protocols for cell-based assays to evaluate the inhibitory activity of this compound on BTK signaling in various cell types.
Mechanism of Action
This compound is a reversible small molecule inhibitor that targets the kinase activity of BTK.[6] Upon activation of the B-cell receptor (BCR) or other signaling pathways involving BTK, such as Fc receptor (FcR) signaling, BTK is autophosphorylated and subsequently phosphorylates downstream substrates like phospholipase C gamma 2 (PLCγ2).[4][7] This leads to a cascade of intracellular events, including calcium mobilization and activation of transcription factors, ultimately resulting in cell proliferation, survival, and cytokine production.[7][8] this compound effectively blocks these downstream events by inhibiting the catalytic activity of BTK.[4]
Data Presentation
Table 1: In Vitro Potency of this compound in Enzymatic and Cell-Based Assays[4][5]
| Assay Type | Target/Cell Line | Endpoint | IC50 (nM) |
| Enzymatic Assay | Human Recombinant BTK | Kinase Activity | 0.5 |
| Cell-Based Assays | |||
| Ramos B-cells | BTK-dependent Calcium Flux | 9 | |
| Ramos B-cells | PLCγ2 Phosphorylation | ~20 | |
| Primary Human B-cells | Proliferation | 3 - 4 | |
| Primary Human B-cells | CD86 Expression | 3 - 4 | |
| Primary Human B-cells | IL-6 Production | 5 | |
| Primary Human B-cells | TNF-α Production | 3 | |
| Human PBMCs | FcR-mediated IL-6 Production | 4 | |
| Human PBMCs | FcR-mediated TNF-α Production | 3 | |
| Human Whole Blood | BCR-stimulated CD69 Expression | 90 | |
| Human Whole Blood | FcεRI-driven CD63 Expression | 89 |
Table 2: Kinase Selectivity Profile of this compound[4][5]
| Kinase | Family | IC50 (nM) | Fold Selectivity vs. BTK |
| BTK | Tec | 0.5 | 1x |
| TEC | Tec | 10 | 20x |
| ITK | Tec | 15 | 30x |
| BLK | Src | 23 | 46x |
| TXK | Tec | 28 | 56x |
| BMX | Tec | 32 | 64x |
| LCK | Src | 71 | 142x |
| SRC | Src | >1000 | >2000x |
Signaling Pathway Diagram
Caption: BTK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
BTK Phosphorylation Assay in Ramos B-cells
This assay measures the ability of this compound to inhibit the autophosphorylation of BTK at tyrosine 223 (Y223) in response to BCR stimulation.
Experimental Workflow:
Caption: Workflow for BTK Phosphorylation Assay.
Materials:
-
Ramos B-cells (ATCC® CRL-1596™)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Goat F(ab')2 Anti-Human IgM (SouthernBiotech)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-BTK (Y223) and Rabbit anti-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Culture Ramos B-cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed cells at a density of 1-2 x 10^6 cells/mL in a 6-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Stimulate the cells with 10 µg/mL of goat F(ab')2 anti-human IgM for 5-10 minutes at 37°C.
-
Immediately place the plate on ice and pellet the cells by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Lyse the cell pellet with 100 µL of ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-BTK (Y223) and total BTK.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify band intensities using densitometry. Normalize the p-BTK signal to the total BTK signal.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Calcium Flux Assay in Ramos B-cells
This assay measures the inhibition of BCR-induced calcium mobilization from intracellular stores.
Experimental Workflow:
Caption: Workflow for Calcium Flux Assay.
Materials:
-
Ramos B-cells
-
RPMI-1640 medium
-
This compound
-
Goat F(ab')2 Anti-Human IgM
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fluorometric plate reader with kinetic reading capabilities
Protocol:
-
Harvest Ramos B-cells and resuspend them in HBSS at 1 x 10^6 cells/mL.
-
Load the cells with Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) for 30-45 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Resuspend the cells in HBSS at 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into a 96-well black, clear-bottom plate.
-
Add 50 µL of this compound dilutions or vehicle to the wells and incubate for 15-30 minutes at 37°C.
-
Place the plate in the fluorometric plate reader and record baseline fluorescence for 30-60 seconds.
-
Add 50 µL of anti-IgM (final concentration 10 µg/mL) to stimulate the cells.
-
Immediately begin kinetic reading of fluorescence for 5-10 minutes.
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Calculate the peak fluorescence response for each concentration of this compound.
-
Determine the IC50 value by plotting the peak response against the inhibitor concentration.
Cytokine Release Assay from Human PBMCs
This assay assesses the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from peripheral blood mononuclear cells (PBMCs) stimulated via Fcγ receptors.
Experimental Workflow:
Caption: Workflow for Cytokine Release Assay.
Materials:
-
Human peripheral blood from healthy donors
-
Ficoll-Paque
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Immune complexes (e.g., heat-aggregated IgG)
-
ELISA kits for human TNF-α and IL-6
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the PBMCs and resuspend them in complete RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-incubate the cells with serial dilutions of this compound or vehicle for 1 hour at 37°C.
-
Stimulate the cells with pre-formed immune complexes (e.g., 50 µg/mL heat-aggregated IgG).
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production for each this compound concentration.
-
Determine the IC50 values by non-linear regression analysis.
Conclusion
The protocols described in this document provide robust and reproducible methods for evaluating the cellular activity of the BTK inhibitor, this compound. These assays are essential tools for researchers and drug development professionals studying the role of BTK in normal and pathological conditions and for characterizing the pharmacological properties of BTK inhibitors. The provided data demonstrates that this compound is a highly potent and selective inhibitor of BTK in both enzymatic and cellular contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of Bruton’s tyrosine kinase interferes with pathogenic B-cell development in inflammatory CNS demyelinating disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Safety, pharmacokinetics, and pharmacodynamics of this compound, a novel reversible BTK inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing BMS-986142 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of BMS-986142, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), in preclinical animal models of autoimmune diseases, particularly rheumatoid arthritis.
Introduction
This compound is a small molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling pathways of various immune cells.[1][2][3] BTK is a key mediator of B cell receptor (BCR) and Fc receptor (FcR) signaling, which are implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[4][5] By inhibiting BTK, this compound can block B-cell activation, proliferation, and the production of inflammatory cytokines, making it a promising therapeutic candidate.[1][3][4] Preclinical studies have demonstrated its efficacy in rodent models of arthritis.[1][3][6][7]
Mechanism of Action: BTK Signaling Inhibition
This compound exerts its therapeutic effects by inhibiting BTK, which is a central node in multiple signaling pathways involved in autoimmune responses. Key pathways affected include:
-
B-Cell Receptor (BCR) Signaling: Inhibition of BTK blocks the downstream signaling cascade following BCR activation, leading to reduced B-cell proliferation and differentiation into antibody-producing plasma cells.[1][4]
-
Fc Gamma Receptor (FcγR) Signaling: In myeloid cells, BTK inhibition by this compound attenuates FcγR-mediated cytokine production (e.g., TNF-α, IL-6), which is a crucial driver of inflammation in rheumatoid arthritis.[1][4]
-
RANK-L Signaling: this compound has been shown to block RANK-L-induced osteoclastogenesis, suggesting a direct role in preventing bone erosion, a hallmark of rheumatoid arthritis.[1][4]
Caption: Signaling pathways inhibited by this compound.
In Vitro Efficacy Data
The following table summarizes the in vitro inhibitory activity of this compound.
| Target/Assay | Cell Type | IC50 |
| BTK (enzymatic assay) | Recombinant Human BTK | 0.5 nM[2] |
| B-Cell Proliferation (BCR-stimulated) | Primary Human B-Cells | ≤ 5 nM[1] |
| IL-6 Production (BCR-stimulated) | Primary Human B-Cells | ≤ 5 nM[1] |
| TNF-α Production (BCR-stimulated) | Primary Human B-Cells | ≤ 5 nM[1] |
| CD86 Expression (BCR-stimulated) | Primary Human B-Cells | ≤ 5 nM[1] |
| TNF-α Production (FcγR-stimulated) | Human PBMC | 3 nM[1] |
| IL-6 Production (FcγR-stimulated) | Human PBMC | 4 nM[1] |
| CD69 Expression (BCR-stimulated) | Human Whole Blood | 90 nM[1] |
In Vivo Efficacy in Animal Models
This compound has demonstrated significant efficacy in murine models of rheumatoid arthritis.
Collagen-Induced Arthritis (CIA) Model
| Dosing Regimen | Dose (mg/kg, PO, QD) | Outcome | % Inhibition |
| Preventative | 4 | Reduction in clinical score | 26%[2] |
| 10 | Reduction in clinical score | 43%[2] | |
| 30 | Reduction in clinical score | 79%[2] | |
| Therapeutic | 2 | Reduction in clinical score | 17%[2] |
| 4 | Reduction in clinical score | 37%[2] | |
| 25 | Reduction in clinical score | 67%[2] | |
| Combination (Preventative) | 4 (with 0.25 mg/kg MTX) | Reduction in clinical score | 54%[2] |
Collagen Antibody-Induced Arthritis (CAIA) Model
| Dosing Regimen | Dose (mg/kg, PO, QD) | Outcome | % Inhibition |
| Prophylactic | 5 | Reduction in clinical score | 72%[1] |
| 20 | Reduction in clinical score | >90%[1] |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in the murine Collagen-Induced Arthritis (CIA) and Collagen Antibody-Induced Arthritis (CAIA) models.
Experimental Workflow
Caption: Experimental workflows for CIA and CAIA models.
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
Materials:
-
Male DBA/1 mice
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., EtOH:TPGS:PEG300, 5:5:90)[2]
-
Standard of care agents (optional, for combination studies): Methotrexate (MTX), Etanercept, murine CTLA-4-Ig[2]
Procedure:
-
Primary Immunization (Day 0):
-
Emulsify bovine type II collagen in CFA.
-
Inject mice subcutaneously at the base of the tail with 200 µg of the collagen emulsion.[2]
-
-
Booster Immunization (Day 21):
-
Emulsify bovine type II collagen in IFA.
-
Administer a booster injection in the same manner as the primary immunization.[2]
-
-
Dosing Regimens:
-
Preventative: Begin daily oral gavage of this compound or vehicle immediately after the primary immunization (Day 0) and continue until the end of the study.[2]
-
Therapeutic: Delay the start of daily oral gavage of this compound or vehicle until the booster immunization on Day 21.[2]
-
Combination Studies: Co-administer this compound with standard of care agents (e.g., MTX, etanercept) according to established protocols.[2]
-
-
Clinical Assessment:
-
Monitor mice regularly for signs of arthritis (e.g., paw swelling, redness).
-
Score each paw based on a standardized clinical scoring system (e.g., 0-4 scale).
-
-
Endpoint Analysis (e.g., Day 36):
-
Collect blood for pharmacokinetic analysis and measurement of serum anti-collagen antibodies.
-
Harvest paws for histological evaluation of inflammation, synovial hyperplasia, bone resorption, and cartilage erosion.
-
Collagen Antibody-Induced Arthritis (CAIA) in Mice
Materials:
-
Susceptible mouse strain (e.g., BALB/c)
-
Cocktail of monoclonal anti-collagen antibodies
-
Lipopolysaccharide (LPS)
-
This compound
-
Vehicle
Procedure:
-
Antibody Administration (Day 0):
-
Administer a cocktail of anti-collagen antibodies intravenously or intraperitoneally.
-
-
LPS Challenge (e.g., Day 3):
-
Administer a suboptimal dose of LPS intraperitoneally to synchronize and enhance the inflammatory response.
-
-
Dosing Regimen:
-
Prophylactic: Begin daily oral gavage of this compound or vehicle concurrently with the induction of arthritis.[1]
-
-
Clinical Assessment:
-
Monitor and score the clinical signs of arthritis daily, as described for the CIA model.
-
-
Endpoint Analysis (e.g., Day 12):
-
Perform pharmacokinetic and histological analyses as described for the CIA model.[1]
-
Conclusion
This compound is a highly effective BTK inhibitor with demonstrated efficacy in preclinical models of rheumatoid arthritis. The protocols outlined above provide a framework for further investigation of its therapeutic potential. The robust, dose-dependent reduction in clinical scores, inflammation, and bone resorption in both the CIA and CAIA models supports its continued development for the treatment of autoimmune diseases.[1][4] Furthermore, the additive benefit observed when combined with standard-of-care agents suggests its potential for use in combination therapy.[2]
References
- 1. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for BMS-986142 in Murine Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and efficacy of BMS-986142, a potent and highly selective reversible Bruton's tyrosine kinase (BTK) inhibitor, in preclinical mouse models of rheumatoid arthritis.[1][2][3][4] The provided protocols and data are intended to guide researchers in designing and executing studies to evaluate BTK inhibitors in similar models.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting BTK, a critical enzyme in the signaling pathways of various immune cells implicated in the pathophysiology of rheumatoid arthritis.[2][3] Specifically, this compound has been shown to block:
-
B-Cell Receptor (BCR) Signaling: Inhibition of BCR signaling in B cells reduces the production of autoantibodies and inflammatory cytokines, such as IL-6 and TNF-α.[3]
-
Fcγ Receptor (FcγR) Signaling: In myeloid cells, this compound inhibits FcγR-mediated cytokine production, a key process in inflammatory responses.[1][3]
-
RANK-L-Induced Osteoclastogenesis: The compound blocks the differentiation of monocytic precursors into osteoclasts, thereby protecting against bone resorption and erosion characteristic of arthritic joints.[2][3]
This compound is a highly selective inhibitor, demonstrating potent activity against BTK with an IC50 of 0.5 nM, while showing significantly less activity against other kinases.[1][4]
Signaling Pathway Overview
The following diagram illustrates the key signaling pathways modulated by this compound in the context of arthritis.
Caption: this compound inhibits BTK in B cells, myeloid cells, and osteoclast precursors.
Efficacy Data in Murine Arthritis Models
This compound has demonstrated significant efficacy in reducing disease severity in both Collagen-Induced Arthritis (CIA) and Collagen Antibody-Induced Arthritis (CAIA) mouse models.[1][2][3]
Table 1: Efficacy of this compound Monotherapy in the CAIA Model
| Treatment Group (Dose, p.o., q.d.) | Mean Clinical Score Reduction vs. Vehicle | Reference |
| This compound (5 mg/kg) | 72% | [1][3] |
| This compound (20 mg/kg) | >90% (Essentially complete protection) | [1][3] |
Table 2: Efficacy of this compound Monotherapy in the CIA Model (Preventative Dosing)
| Treatment Group (Dose, p.o., q.d.) | Clinical Score Reduction vs. Vehicle at Study End | Reference |
| This compound (4 mg/kg) | 26% | [4] |
| This compound (10 mg/kg) | 43% | [4] |
| This compound (30 mg/kg) | 79% | [4] |
Table 3: Efficacy of this compound Monotherapy in the CIA Model (Therapeutic Dosing)
| Treatment Group (Dose, p.o., q.d.) | Clinical Score Reduction vs. Vehicle at Study End | Reference |
| This compound (2 mg/kg) | 17% | [1][3][4] |
| This compound (4 mg/kg) | 37% | [1][3][4] |
| This compound (25 mg/kg) | 67% | [1][3][4] |
Table 4: Efficacy of this compound Combination Therapy in the CIA Model
| Treatment Group | Clinical Score Inhibition | Reduction in Inflammation & Bone Resorption | Reference |
| Methotrexate (MTX) alone (0.25 mg/kg) | 19% | 10% | [4] |
| This compound alone (4 mg/kg) | - | 24% | [3] |
| This compound (4 mg/kg) + MTX (0.25 mg/kg) | 54% (additive benefit) | 53% | [4] |
Experimental Protocols
Detailed methodologies for inducing and treating arthritis in mouse models are provided below.
Protocol 1: Collagen-Induced Arthritis (CIA) Mouse Model
This model is T-cell and B-cell dependent and is widely used to study the pathogenesis of rheumatoid arthritis.[5][6]
Materials:
-
Male DBA/1 mice (8–10 weeks old)[3]
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA) or Sigma Adjuvant System[3]
-
This compound
-
Vehicle: 5% Ethanol, 5% Tocopherol PEG 1000 Succinate (TPGS), 90% PEG300[3][4]
Procedure:
-
Immunization (Day 0): Prepare an emulsion of bovine type II collagen (200 μg per mouse) with an equal volume of CFA or Sigma Adjuvant System.[3]
-
Administer a 0.1 mL subcutaneous injection at the base of the tail.[3][5]
-
Booster Immunization (Day 21): Administer a second subcutaneous injection with the same collagen emulsion.[3]
-
Drug Administration:
-
Monitoring: Monitor mice three times per week for the development and severity of paw inflammation. Clinical scores are typically assigned based on the degree of erythema and swelling.[3]
-
Endpoint Analysis: At the end of the study, collect blood for pharmacokinetic analysis and serum for anti-collagen antibody titers.[3] Hind paws can be collected for histological evaluation of inflammation, synovial hyperplasia, bone resorption, and cartilage erosion.[1]
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Protocol 2: Collagen Antibody-Induced Arthritis (CAIA) Mouse Model
The CAIA model is dependent on FcγR-driven mechanisms but is independent of B and T cells. It offers a more rapid and synchronized onset of arthritis.[1][3][7]
Materials:
-
Female BALB/c mice (8–10 weeks old)[3]
-
Mixture of 4 monoclonal anti-mouse type II collagen antibodies[3]
-
Lipopolysaccharide (LPS) from E. coli O111:B4[3]
-
This compound
-
Vehicle: 5% EtOH, 5% TPGS, 90% PEG300[3]
Procedure:
-
Antibody Administration (Day 0): Administer a cocktail of anti-mouse type II collagen antibodies (total of 4 mg) intraperitoneally (IP) to each mouse.[3]
-
Drug Administration: Immediately begin prophylactic daily oral gavage (p.o., q.d.) with this compound or vehicle.[3]
-
LPS Boost (Day 3): Administer an IP injection of LPS (1.25 mg/kg) to synchronize and enhance the inflammatory response.[3]
-
Monitoring: Monitor mice daily for the development and severity of paw inflammation using a clinical scoring system.[3]
-
Endpoint Analysis (Day 12): At study termination, collect hind paws for histological evaluation of inflammation, bone resorption, and cartilage erosion.[1]
References
- 1. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 2. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chondrex.com [chondrex.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Preparing BMS-986142 for In Vivo Efficacy Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols and comprehensive guidance for the preparation and in vivo administration of BMS-986142, a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] The information presented herein is intended to support preclinical research in autoimmune disorders, particularly rheumatoid arthritis, by ensuring consistent and effective delivery of the compound in animal models.
Physicochemical Properties and Solubility
This compound is a small molecule with a molecular weight of 572.6 g/mol .[4] Understanding its solubility is critical for preparing appropriate formulations for in vivo studies.
| Solvent | Solubility | Notes |
| DMSO | 45 mg/mL (78.59 mM)[4] to 100 mg/mL (174.64 mM)[5] | Sonication is recommended to aid dissolution.[4] Use fresh DMSO as it can absorb moisture, which may reduce solubility.[5] |
| Water | Insoluble[4] |
In Vivo Formulations and Administration
For in vivo studies, particularly in murine models of rheumatoid arthritis, this compound has been successfully administered orally (PO) via gavage.[2][5] The choice of vehicle is crucial for ensuring bioavailability and consistent exposure. Several formulations have been reported and are detailed below.
Recommended Vehicle Compositions
| Vehicle Composition | Achievable Concentration | Animal Model Application |
| Ethanol:TPGS:PEG300 (5:5:90 v/v/v) | Not specified, but used for 2-30 mg/kg dosing[1][2][4] | Collagen-Induced Arthritis (CIA) in mice.[1][2][4] |
| Polyethylene glycol (PEG) 400:Water (80:20 v/v) | Not specified, but used for 3, 10, and 30 mg/kg dosing[2] | Keyhole Limpet Hemocyanin (KLH)-induced antibody response in mice.[2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (3.49 mM)[4] | General in vivo use; sonication is recommended.[4] |
| 10% DMSO in Corn oil | ≥ 2.08 mg/mL[1] | General in vivo use.[1] |
| 10% DMSO in 20% SBE-β-CD in Saline | 2.08 mg/mL (suspended solution)[1] | Suitable for oral and intraperitoneal injection.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound in EtOH:TPGS:PEG300 for Oral Gavage
This protocol is adapted from studies using the collagen-induced arthritis (CIA) mouse model.[1][2][4]
Materials:
-
This compound powder
-
Ethanol (EtOH), absolute
-
D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS)
-
Polyethylene glycol 300 (PEG300)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose (e.g., 4, 10, or 30 mg/kg).[1][2][4] Assume a standard dosing volume of 10 mL/kg.
-
Prepare the vehicle: In a sterile container, prepare the vehicle by mixing 5 parts Ethanol, 5 parts TPGS, and 90 parts PEG300. For example, to make 10 mL of vehicle, mix 0.5 mL of EtOH, 0.5 g of TPGS (assuming density is ~1 g/mL, or weigh it), and 9 mL of PEG300.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the powder and vortex thoroughly to create a slurry.
-
Gradually add the remaining vehicle while continuously vortexing to ensure complete dissolution.
-
If necessary, sonicate the solution for a few minutes to aid dissolution.
-
-
Administration: Administer the solution to mice via oral gavage once daily (QD).[2]
Protocol 2: Preparation of this compound in a Multi-Component Vehicle for Oral Gavage
This protocol provides a clear solution suitable for various in vivo applications.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution in DMSO: Based on the target final concentration of 2.08 mg/mL in the example, prepare a concentrated stock solution in DMSO (e.g., 20.8 mg/mL).[1]
-
Formulation Steps (for 1 mL of final solution):
-
Administration: The resulting clear solution can be administered orally.
Mechanism of Action and Signaling Pathway
This compound is a reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in several signal transduction pathways involved in the pathophysiology of autoimmune diseases like rheumatoid arthritis.[2][3][6] Its primary mechanism involves blocking B-cell receptor (BCR) signaling, which is essential for B-cell proliferation, differentiation, and autoantibody production.[2][5] Additionally, this compound inhibits Fcγ receptor-dependent cytokine production in monocytes and RANK-L-induced osteoclastogenesis, which contributes to inflammation and bone resorption in rheumatoid arthritis.[2][6]
Caption: this compound inhibits BTK in BCR and FcγR signaling pathways.
Experimental Workflow for In Vivo Studies
A typical workflow for evaluating the efficacy of this compound in a mouse model of collagen-induced arthritis (CIA) is outlined below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | BTK | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
Application Notes and Protocols for BMS-986142 in B-Cell Receptor Signaling Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of BMS-986142, a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK). The information included details its mechanism of action and provides protocols for its application in studying B-cell receptor (BCR) signaling pathways.
Introduction
This compound is a small-molecule, orally available compound that reversibly inhibits the kinase activity of BTK.[1] BTK is a critical non-receptor tyrosine kinase in the Tec family, expressed in most hematopoietic cells, excluding T cells and terminally differentiated plasma cells.[1] It is a key component of the B-cell receptor signaling cascade, which governs B-cell development, activation, proliferation, and differentiation.[2][3] Dysregulation of BCR signaling is implicated in the pathophysiology of various autoimmune diseases and B-cell malignancies. This compound's high potency and selectivity make it a valuable tool for investigating the role of BTK in these processes.[4][5]
Mechanism of Action
Upon engagement of the B-cell receptor by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events including calcium mobilization and activation of transcription factors.[2] This ultimately results in B-cell activation, proliferation, and cytokine production.[5][6] this compound exerts its inhibitory effect by binding to the active site of BTK, preventing its phosphorylation and subsequent activation of downstream signaling molecules.[1][5] This blockade of the BCR pathway underlies its potential therapeutic effects in autoimmune diseases like rheumatoid arthritis.[2][6]
Quantitative Data
The following table summarizes the in vitro potency and selectivity of this compound from various assays.
| Target/Assay | Cell Type/System | IC50 Value | Reference |
| BTK (human recombinant) | Enzymatic Assay | 0.5 nM | [2][4][5] |
| Tec | Enzymatic Assay | 10 nM | [4] |
| ITK | Enzymatic Assay | 15 nM | [4] |
| BLK | Enzymatic Assay | 23 nM | [4] |
| Txk | Enzymatic Assay | 28 nM | [4] |
| BMX | Enzymatic Assay | 32 nM | [4] |
| LCK | Enzymatic Assay | 71 nM | [4] |
| SRC | Enzymatic Assay | 1100 nM | [4] |
| BCR-stimulated CD69 expression | Human Whole Blood | 90 nM | [2][5] |
| BCR-stimulated IL-6 production | Primary Human B-cells | 3 nM | [2] |
| BCR-stimulated TNF-α production | Primary Human B-cells | 4 nM | [2] |
| BCR-dependent Calcium Flux | Ramos B-cells | 9 nM | [4][7] |
| CD40L-induced CD86/CD69 expression | Peripheral Blood B-cells | >10,000 nM | [2][5] |
| LPS-stimulated TNF-α production | Peripheral Blood Mononuclear Cells | >30,000 nM | [5] |
Signaling Pathway Diagram
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on B-cell receptor signaling.
BTK Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound on recombinant human BTK.
Materials:
-
Recombinant human BTK (His-tagged)
-
Fluoresceinated peptide substrate (e.g., FITC-AHA-GEEPLYWSFPAKKK-NH2)
-
Adenosine triphosphate (ATP)
-
This compound
-
Assay buffer (20 mM HEPES, 10 mM MgCl2, 0.015% Brij-35, 4 mM DTT)
-
Microplate reader capable of detecting fluorescence
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a microplate, incubate recombinant human BTK (e.g., 0.6 nM) with the various concentrations of this compound at room temperature for a specified pre-incubation time.
-
Initiate the kinase reaction by adding the fluoresceinated peptide substrate (e.g., 1.5 µM) and ATP (at a concentration close to its Km for BTK, e.g., 20 µM).
-
Allow the reaction to proceed at room temperature for a set time.
-
Stop the reaction and quantify the product turnover using a suitable method, such as a Caliper LabChip system or by measuring the change in fluorescence on a microplate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
B-Cell Proliferation Assay
Objective: To assess the effect of this compound on BCR-induced B-cell proliferation.
Materials:
-
Isolated primary human B-cells or a B-cell line (e.g., Ramos)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
BCR stimulus (e.g., anti-IgM F(ab')2 fragments)
-
This compound
-
Cell proliferation reagent (e.g., [3H]-thymidine or a colorimetric/fluorometric reagent like WST-1 or CellTiter-Glo®)
-
96-well cell culture plates
Protocol:
-
Seed B-cells into a 96-well plate at an appropriate density.
-
Pre-incubate the cells with a serial dilution of this compound for 1-2 hours at 37°C in a CO2 incubator.
-
Stimulate the cells with an optimal concentration of the BCR stimulus. Include unstimulated and vehicle-treated stimulated controls.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Assess cell proliferation:
-
For [3H]-thymidine incorporation: Add [3H]-thymidine during the last 18 hours of incubation, then harvest the cells and measure radioactivity using a scintillation counter.
-
For colorimetric/fluorometric assays: Add the reagent according to the manufacturer's instructions and measure the absorbance or fluorescence on a microplate reader.
-
-
Calculate the IC50 value for the inhibition of proliferation.
Calcium Flux Assay
Objective: To measure the effect of this compound on BCR-induced intracellular calcium mobilization.
Materials:
-
B-cell line (e.g., Ramos)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
BCR stimulus (e.g., anti-IgM)
-
This compound
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Load the B-cells with the calcium-sensitive dye in HBSS containing Pluronic F-127 according to the dye manufacturer's protocol.
-
Wash the cells to remove excess dye and resuspend them in HBSS.
-
Pre-incubate the cells with a serial dilution of this compound for a designated time at 37°C.
-
Acquire a baseline fluorescence reading using a flow cytometer or fluorescence plate reader.
-
Add the BCR stimulus to the cells and immediately begin recording the change in fluorescence over time.
-
Analyze the data by measuring the peak fluorescence intensity or the area under the curve.
-
Determine the IC50 value for the inhibition of calcium flux.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying the effects of this compound on B-cell function.
Conclusion
This compound is a valuable research tool for dissecting the intricacies of B-cell receptor signaling. Its high potency and selectivity for BTK allow for precise interrogation of this pathway's role in normal B-cell function and in the context of disease. The protocols provided herein offer a starting point for researchers to investigate the cellular and molecular consequences of BTK inhibition with this compound. Further investigation into this compound was deemed not warranted for rheumatoid arthritis, but its utility in a research setting remains.[8]
References
- 1. Safety, pharmacokinetics, and pharmacodynamics of this compound, a novel reversible BTK inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Evaluation of this compound, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study - White Rose Research Online [eprints.whiterose.ac.uk]
Application Notes and Protocols: BMS-986142 in a Collagen-Induced Arthritis (CIA) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986142 is a potent and highly selective, reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical intracellular signaling enzyme in various hematopoietic cells, excluding T cells and terminally differentiated plasma cells.[3] It plays a key role in multiple pathways implicated in the pathophysiology of rheumatoid arthritis (RA) and other autoimmune diseases.[1][4] These pathways include B cell receptor (BCR) signaling, Fc-gamma receptor (FcγR)-mediated activation of monocytes and macrophages, and RANK-L-induced osteoclastogenesis, which contributes to bone erosion in RA.[1][4][5] By inhibiting BTK, this compound has demonstrated robust efficacy in murine models of RA, such as collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA), making it a subject of significant interest for clinical investigation.[1][2]
These application notes provide detailed protocols for the use of this compound in a murine collagen-induced arthritis model, along with a summary of reported efficacy data.
Data Presentation
Table 1: Efficacy of this compound Monotherapy in Murine Arthritis Models
| Model | Dosing Regimen | Dose (mg/kg, oral, once daily) | Outcome Measure | Result (% inhibition vs. vehicle) |
| CIA (Preventative) | Prophylactic, from day 0 | 4 | Clinical Score | 26% reduction |
| 10 | Clinical Score | 43% reduction | ||
| 30 | Clinical Score | 79% reduction | ||
| 10 | Anti-Collagen II IgG | Significant inhibition | ||
| 30 | Anti-Collagen II IgG | Significant inhibition | ||
| CIA (Therapeutic) | From day 21 (booster immunization) | 2 | Clinical Score | 17% reduction |
| 4 | Clinical Score | 37% reduction | ||
| 25 | Clinical Score | 67% reduction | ||
| CAIA (Preventative) | Prophylactic | 5 | Clinical Score | 72% reduction |
| 20 | Clinical Score | >90% inhibition | ||
| 5 | Histology (Inflammation & Bone Resorption) | Significant reduction | ||
| 20 | Histology (Inflammation & Bone Resorption) | Significant reduction |
Table 2: Efficacy of this compound in Combination Therapy in the CIA Model
| Combination Agents | This compound Dose (mg/kg, oral, once daily) | Outcome Measure | Result (% inhibition vs. vehicle) |
| Methotrexate (MTX) | 4 | Clinical Score | 54% (vs. 19% with MTX alone) |
| 4 | Histology (Inflammation & Bone Resorption) | 53% (vs. 10% with MTX alone) | |
| Etanercept | 2 | Clinical Score | Significant additive benefit |
| 4 | Clinical Score | Significant additive benefit | |
| CTLA-4-Ig | 10 | Clinical Score | Enhanced effect vs. either agent alone |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits BTK, blocking key pathways in arthritis.
Caption: Experimental workflow for a preventative CIA study.
Experimental Protocols
Materials and Reagents
-
Animals: Male DBA/1 mice, 7-9 weeks old.
-
Collagen: Bovine Type II Collagen solution (e.g., 4 mg/mL in 0.01 N acetic acid).
-
Adjuvants:
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
-
This compound: To be formulated in a suitable vehicle for oral administration (e.g., EtOH:TPGS:PEG300, 5:5:90).
-
Anesthetics: Ketamine/Xylazine solution or Isoflurane.
-
Syringes (glass for emulsion, insulin for injection), needles (18G, 27G).
-
Emulsification equipment (e.g., two-syringe system with a stopcock).
Protocol 1: Induction of Collagen-Induced Arthritis (CIA)
This protocol is for inducing arthritis in highly susceptible DBA/1 mice.
-
Preparation of Collagen Emulsion (Day 0):
-
Prepare a working solution of bovine type II collagen at 2 mg/mL by diluting the 4 mg/mL stock with sterile 0.01 N acetic acid.
-
To create the emulsion, mix equal volumes of the 2 mg/mL collagen solution and CFA. For example, for 10 mice (0.1 mL each + overage), mix 0.7 mL of collagen solution with 0.7 mL of CFA.
-
Emulsify the mixture until a stable, thick emulsion is formed (a drop should not disperse in water). This is typically done by passing the mixture repeatedly between two glass syringes connected by a stopcock.
-
-
Primary Immunization (Day 0):
-
Anesthetize each mouse.
-
Inject 0.1 mL of the collagen/CFA emulsion subcutaneously at the base of the tail. Ensure the injection is subcutaneous and not into a tail vein.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion by mixing equal volumes of the 2 mg/mL collagen solution and IFA.
-
Anesthetize each mouse.
-
Inject 0.1 mL of the collagen/IFA emulsion subcutaneously at a different site on the tail from the primary injection.
-
-
Monitoring Arthritis Development:
-
Begin clinical assessment of arthritis around day 21, just before the booster shot, and continue 2-3 times per week until the study endpoint.
-
Score each paw based on a scale of 0-4 (0 = normal; 1 = mild swelling/erythema of one joint; 2 = moderate swelling/erythema; 3 = severe swelling/erythema of the entire paw; 4 = maximal inflammation with joint deformity/ankylosis). The maximum score per mouse is 16.
-
Protocol 2: Administration of this compound (Preventative Dosing)
This protocol describes a preventative treatment regimen where this compound is administered before the onset of clinical signs.
-
Drug Preparation:
-
Prepare the vehicle and the required concentrations of this compound (e.g., 4, 10, 30 mg/kg) in the vehicle. It is recommended to prepare fresh solutions daily.
-
-
Dosing Schedule:
-
Begin daily oral administration of this compound or vehicle on Day 0, immediately following the primary immunization.
-
Continue daily dosing throughout the study until the designated endpoint (e.g., Day 36-42).
-
-
Administration:
-
Administer the prepared solution via oral gavage at a consistent time each day. The volume administered will depend on the mouse's body weight and the concentration of the dosing solution.
-
Protocol 3: Therapeutic Dosing of this compound
This protocol is designed to assess the efficacy of this compound on established disease.
-
Induction and Monitoring:
-
Induce arthritis as described in Protocol 1.
-
Monitor mice for the onset of clinical arthritis, which typically occurs after the Day 21 booster.
-
-
Initiation of Dosing:
-
Begin daily oral administration of this compound or vehicle (e.g., 2, 4, 25 mg/kg) on Day 21, at the time of the booster immunization, or when mice reach a predetermined clinical score (e.g., a score of 2).
-
-
Dosing and Monitoring:
-
Continue daily dosing and clinical scoring until the study endpoint.
-
Endpoint Analysis
-
Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Sections can be stained with Hematoxylin and Eosin (H&E) to assess inflammation, synovial hyperplasia, and with Safranin O to evaluate cartilage damage and bone resorption.
-
Serology: Collect blood at termination to measure serum levels of anti-collagen type II antibodies (IgG, IgG1, IgG2a) by ELISA.
-
Paw Swelling: Measure paw thickness or volume using calipers or a plethysmometer throughout the study.
-
Micro-CT: Perform micro-computed tomography scans on the hind paws to quantify bone erosion and changes in bone mineral density.[1]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BMS-986142 Technical Support Center: Navigating Solubility and Formulation Challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the common solubility and formulation challenges encountered with BMS-986142, a potent and highly selective reversible Bruton's tyrosine kinase (BTK) inhibitor. The information is curated to assist researchers in their experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is practically insoluble in water.[1] This low aqueous solubility is a primary challenge in its formulation for both in vitro and in vivo studies.
Q2: In which organic solvents is this compound soluble?
A2: this compound exhibits high solubility in Dimethyl Sulfoxide (DMSO). Various sources report its solubility in DMSO to be greater than 50 mM, or at concentrations of 45 mg/mL and 100 mg/mL.[1][2] It is reported to be insoluble in ethanol.
Q3: Are there any established formulations for in vivo preclinical studies?
A3: Yes, several formulations have been successfully used for oral administration in murine models of rheumatoid arthritis. These formulations primarily utilize co-solvents, surfactants, and complexing agents to enhance the solubility and bioavailability of this compound.[1][3][4]
Q4: Can I prepare a stock solution of this compound in an aqueous buffer?
A4: It is not recommended to prepare primary stock solutions of this compound in aqueous buffers due to its very low aqueous solubility. This can lead to precipitation and inaccurate dosing. High-concentration stock solutions should be prepared in an appropriate organic solvent like DMSO.
Q5: What is the mechanism of action of this compound?
A5: this compound is a reversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[3][4][5] By inhibiting BTK, it interferes with B-cell proliferation, differentiation, and signaling, which are implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock solution in aqueous media for in vitro assays. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. The percentage of DMSO in the final solution may be too low to maintain solubility. | - Increase the final concentration of DMSO in the assay medium (typically up to 0.5-1% is tolerated by most cell lines, but should be validated).- Reduce the final concentration of this compound in the assay.- Consider using a formulation with a solubilizing agent, such as a cyclodextrin, if compatible with the experimental setup. |
| Inconsistent results in in vivo studies after oral gavage. | Poor drug absorption due to precipitation of this compound in the gastrointestinal tract. Inadequate formulation leading to variable bioavailability. | - Utilize one of the established preclinical formulations (see Experimental Protocols section).- For suspensions, ensure uniform particle size and adequate suspension stability through proper homogenization and the use of suspending agents.- For solutions, ensure the drug remains solubilized upon administration. |
| Difficulty achieving the desired dose volume for animal studies. | The concentration of this compound in the formulation is too low due to solubility limitations. | - Optimize the formulation by exploring different co-solvent ratios or by using solubility-enhancing excipients like cyclodextrins or surfactants at higher concentrations.- If using a suspension, the concentration can be increased, but ensure good syringeability and homogeneity. |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | >50 mM | [6] |
| Dimethyl Sulfoxide (DMSO) | 45 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [2] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [2] |
Table 2: Preclinical Formulations for Oral Administration
| Formulation Composition | Concentration Achieved | Animal Model | Reference |
| EtOH:TPGS:PEG300 (5:5:90 v/v/v) | Not specified | Mouse (Collagen-Induced Arthritis) | [3][4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | Not specified | [1] |
| 20% SBE-β-CD in Saline (from a 20.8 mg/mL DMSO stock) | 2.08 mg/mL (Suspension) | Not specified | [3] |
| Corn oil (from a 20.8 mg/mL DMSO stock) | ≥ 2.08 mg/mL (Clear solution) | Not specified | [3] |
Experimental Protocols
Protocol 1: Preparation of EtOH:TPGS:PEG300 Formulation
-
Prepare a vehicle solution by mixing Ethanol, TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate), and PEG300 in a volume ratio of 5:5:90.
-
Weigh the required amount of this compound powder.
-
Add the vehicle solution to the this compound powder.
-
Vortex and/or sonicate the mixture until the powder is completely dissolved.
-
This formulation is suitable for oral gavage in mice.
Protocol 2: Preparation of DMSO/PEG300/Tween 80/Saline Formulation
-
Prepare a stock solution of this compound in DMSO.
-
To prepare a 2 mg/mL final formulation, add 100 µL of a 20 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until a clear solution is obtained.
-
Add 50 µL of Tween 80 and mix again.
-
Finally, add 450 µL of saline and mix to get a homogeneous solution.
-
Sonication is recommended to ensure complete dissolution.[1]
Protocol 3: Preparation of SBE-β-CD Suspension
-
Prepare a 20% (w/v) solution of Sulfobutyl ether β-cyclodextrin (SBE-β-CD) in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 2.08 mg/mL final suspension, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly to form a uniform suspension. This formulation is suitable for oral and intraperitoneal injection.[3]
Visualizations
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Caption: General workflow for developing a formulation for poorly soluble compounds like this compound.
Caption: A logical decision tree for troubleshooting common experimental issues with this compound.
References
- 1. This compound | BTK | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 5. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: BMS-986142 In Vitro Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with BMS-986142 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a crucial signaling enzyme in B-cell antigen receptor (BCR) and Fc receptor signaling pathways, making it a key target in autoimmune diseases.[2][4][5] this compound works by binding to BTK and preventing its downstream signaling, which in turn inhibits B-cell proliferation, cytokine production, and other inflammatory responses.[2][4]
Q2: What are the reported in vitro IC50 values for this compound?
A2: this compound has a reported IC50 of 0.5 nM for human recombinant BTK in enzymatic assays.[1][2] In cell-based assays, the IC50 can vary depending on the specific cell type and endpoint being measured. For example, in Ramos B cells, it inhibits BTK-dependent calcium flux with an IC50 of 9 nM.[1] In human whole blood, it inhibits BCR-stimulated CD69 expression on B cells with an IC50 of 90 nM.[2][4]
Q3: What is the recommended solvent and storage for this compound?
A3: this compound is soluble in DMSO to >50 mM. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[6] Stock solutions in a solvent like DMSO can be stored at -80°C for up to 1 year.[1][6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide for Low In Vitro Efficacy
This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in your in vitro experiments.
Issue 1: Compound Precipitation or Poor Solubility
Symptoms:
-
Visible precipitate in the stock solution or culture medium.
-
Inconsistent results between experiments.
-
Lower potency than reported in the literature.
Possible Causes and Solutions:
| Cause | Solution |
| Improper Dissolution | Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before preparing working solutions.[6][7] Gentle warming or sonication may aid dissolution.[6] |
| Exceeding Solubility Limit in Aqueous Media | The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid solvent toxicity and compound precipitation. Prepare intermediate dilutions to minimize the volume of DMSO stock added to the aqueous medium. |
| Interaction with Media Components | Some components of cell culture media, such as serum proteins, can bind to small molecules and reduce their effective concentration. Consider using a lower serum concentration if your cell type allows, or performing experiments in serum-free media for a short duration. |
| Incorrect Storage | Improper storage can lead to compound degradation. Store the stock solution at -80°C and the powder at -20°C as recommended.[1][6] Avoid repeated freeze-thaw cycles by preparing aliquots.[1] |
Issue 2: Inappropriate Experimental Setup
Symptoms:
-
No dose-response observed.
-
High variability in assay readouts.
-
Lack of effect even at high concentrations.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Cell Line or System | This compound targets BTK, which is primarily expressed in B-cells and other hematopoietic lineages.[5] Ensure your chosen cell line expresses functional BTK and that the signaling pathway you are investigating is BTK-dependent. For example, TLR4 signaling is not dependent on BTK catalytic activity.[2][4] |
| Suboptimal Assay Conditions | The incubation time with the inhibitor may be insufficient for it to reach its target and exert its effect. Optimize the pre-incubation time with this compound before adding the stimulus. Also, ensure the stimulus concentration and incubation time are appropriate to induce a robust response in your positive controls. |
| Inappropriate Assay Readout | The chosen readout may not be sensitive enough or may not be directly linked to BTK signaling. Consider using a more proximal and direct measure of BTK activity, such as phosphorylation of downstream targets like PLCγ2.[4] |
| High Cell Density | A high cell density can lead to a rapid depletion of the compound from the medium. Optimize the cell seeding density for your assay. |
Issue 3: Target Engagement and Cellular Uptake
Symptoms:
-
Low efficacy in cell-based assays despite high potency in enzymatic assays.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Cell Permeability | Although generally not reported as an issue for this compound, poor cell permeability can be a reason for low efficacy of small molecules.[8] If suspected, you can perform cell uptake assays to confirm intracellular accumulation. |
| Drug Efflux | Cells can actively pump out compounds via efflux transporters.[9] While not a commonly reported issue for this compound, this can be investigated using efflux pump inhibitors. |
| Off-Target Effects | At high concentrations, off-target effects can confound results.[8] It is crucial to use the lowest effective concentration and include appropriate controls. This compound is highly selective for BTK, but at higher concentrations, it can inhibit other Tec family kinases.[1][2] |
Experimental Protocols and Signaling Pathways
B-Cell Receptor (BCR) Signaling Pathway and this compound Inhibition
This compound inhibits the B-Cell Receptor (BCR) signaling pathway by targeting BTK. Upon BCR activation by an antigen, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates downstream effectors like PLCγ2, which ultimately results in cellular responses such as B-cell proliferation, differentiation, and antibody production. This compound, by inhibiting BTK, blocks these downstream events.
Caption: BCR signaling pathway and the inhibitory action of this compound on BTK.
Troubleshooting Workflow for Low In Vitro Efficacy
This workflow provides a systematic approach to identifying the root cause of low efficacy.
Caption: A systematic workflow for troubleshooting low in vitro efficacy of this compound.
Detailed Experimental Protocol: In Vitro BTK Enzymatic Assay
This protocol is a generalized procedure for assessing the inhibitory activity of this compound on recombinant BTK.
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a poly-Glu,Tyr peptide)
-
This compound stock solution (in DMSO)
-
384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer with a constant percentage of DMSO.
-
Add a small volume (e.g., 5 µL) of the diluted inhibitor or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add the BTK enzyme (e.g., 5 µL of a 2x concentrated solution) to the wells and incubate for a specified pre-incubation time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP/substrate mixture (e.g., 10 µL of a 2x concentrated solution).
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Summary Table
| Parameter | This compound Value | Reference |
| Target | Bruton's tyrosine kinase (BTK) | [1][2][3] |
| Mechanism of Action | Reversible Inhibitor | [1][2][3] |
| IC50 (Enzymatic) | 0.5 nM | [1][2] |
| IC50 (Ramos cells, Ca2+ flux) | 9 nM | [1] |
| IC50 (Human whole blood, CD69) | 90 nM | [2][4] |
| Solubility in DMSO | >50 mM | |
| Recommended Powder Storage | -20°C | [6] |
| Recommended Stock Solution Storage | -80°C | [1][6] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 5. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | BTK | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Opportunities and Challenges of Small Molecule Inhibitors in Glioblastoma Treatment: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of BMS-986142 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BMS-986142, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). The following information will help you identify and troubleshoot potential off-target effects in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known kinase selectivity profile of this compound?
This compound is a highly selective inhibitor of BTK.[1][2] In a broad kinase panel screening of 384 kinases, it demonstrated potent inhibition of BTK with an IC50 of 0.5 nM.[1][2][3] Only a few other kinases, primarily from the Tec family (to which BTK belongs), were inhibited with less than 100-fold selectivity.[1][3]
Data Presentation: Kinase Selectivity of this compound
The following table summarizes the inhibitory activity (IC50) of this compound against its primary target and key off-target kinases identified in enzymatic assays.
| Kinase Target | Family | IC50 (nM) | Selectivity vs. BTK (Fold) | Reference |
| BTK | Tec | 0.5 | 1x (On-Target) | [1][2] |
| TEC | Tec | 10 | 20x | [2] |
| ITK | Tec | 15 | 30x | [2] |
| BLK | Src | 23 | 46x | [2] |
| TXK | Tec | 28 | 56x | [2] |
| BMX | Tec | 32 | 64x | [2] |
| LCK | Src | 71 | 142x | [2] |
| SRC | Src | 1100 | 2200x | [2] |
Q2: I'm observing an unexpected phenotype in my cells after treatment with this compound. Could this be an off-target effect?
While this compound is highly selective, off-target effects are a possibility with any small molecule inhibitor, especially at higher concentrations. An unexpected phenotype could be due to several factors:
-
Inhibition of secondary targets: The compound may be inhibiting other kinases like TEC, ITK, or BLK, which are the most potent off-targets known (see table above).[2] If your cells express these kinases, and the signaling pathways they regulate are active, you might observe effects independent of BTK inhibition.
-
Concentration-dependent effects: As the concentration of the inhibitor increases, the likelihood of engaging less sensitive, off-target kinases also increases.
-
Cell-type specific effects: The expression profile of kinases can vary significantly between different cell lines, potentially revealing off-target effects in one line but not another.
-
Compound toxicity: At very high concentrations, compounds can induce cellular stress or toxicity unrelated to specific kinase inhibition.
To investigate this, a logical troubleshooting workflow should be followed.
Q3: My cell line expresses other Tec family kinases. Should I be concerned about off-target inhibition?
Yes, this is a valid consideration. Four of the most potent off-targets of this compound are members of the Tec kinase family (TEC, ITK, TXK, BMX).[1][2] For example, TEC kinase is only inhibited with about 20-fold less potency than BTK.[2] If your experimental system has a high dependence on another Tec family kinase, you may see confounding effects. It is recommended to use the lowest effective concentration of this compound that achieves BTK inhibition to minimize engagement of these related kinases.
Q4: How can I confirm that this compound is engaging its intended target (BTK) in my cell culture model?
Confirming on-target engagement is a critical first step. BTK activation via the B-cell receptor (BCR) leads to its autophosphorylation at Tyr223 and subsequent phosphorylation of downstream substrates like PLCγ2.[4] A western blot is a standard method to verify target engagement.
You can assess the phosphorylation status of BTK (p-BTK Y223) or a direct downstream substrate like PLCγ2 (p-PLCγ2 Y759) in your cells following stimulation (e.g., with anti-IgM for B-cells) with and without the inhibitor.[3][4] A significant reduction in the phosphorylation of these targets in the presence of this compound confirms on-target activity.
Troubleshooting Guides & Experimental Protocols
Guide 1: Workflow for Investigating a Suspected Off-Target Effect
If you observe an unexpected cellular response, this workflow can help determine if the effect is on-target or off-target.
Protocol 1: Western Blotting for On-Target Pathway Modulation
This protocol verifies that this compound is inhibiting its intended target, BTK, in a cellular context.
-
Cell Culture and Treatment:
-
Culture B-lymphoid cells (e.g., Ramos cells) to an appropriate density.
-
Serum-starve cells if necessary to reduce basal signaling.
-
Pre-treat cells with a dose range of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Stimulation:
-
Stimulate the B-cell receptor (BCR) pathway to activate BTK. A common method is to add anti-IgM or anti-IgD to the media for a short duration (e.g., 5-15 minutes).[2]
-
-
Protein Extraction:
-
Immediately place cells on ice and wash with cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-BTK (Tyr223)
-
Total BTK
-
Phospho-PLCγ2 (Tyr759)
-
Total PLCγ2
-
A loading control (e.g., β-Actin or GAPDH)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates on-target inhibition.
-
Protocol 2: In Vitro Kinase Profiling
To definitively identify off-target kinases, screen the inhibitor against a large panel of purified kinases. This is often performed as a service by specialized companies.
-
Assay Principle: The assay measures the ability of this compound to prevent a purified kinase from phosphorylating its specific substrate. This is often quantified by measuring the amount of ATP consumed or ADP produced.[5]
-
Procedure Outline:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, add a specific purified kinase, its corresponding substrate, and kinase buffer.
-
Add the diluted inhibitor to the wells. Include a vehicle control (no inhibitor) and a background control (no kinase).
-
Initiate the reaction by adding a defined concentration of ATP (often at the Km for each kinase).
-
Incubate for a set time at the optimal temperature (e.g., 30°C).
-
Stop the reaction and measure kinase activity (e.g., using a luminescence-based assay like ADP-Glo™).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase in the panel.[6]
-
Compare the IC50 values of other kinases to that of BTK to confirm selectivity.
-
Visualization of On-Target Pathway
This compound is designed to inhibit the signaling cascade downstream of the B-Cell Receptor (BCR).
References
- 1. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing BMS-986142 Concentration for Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of BMS-986142 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[3][4] By inhibiting BTK, this compound blocks downstream signaling events, including calcium mobilization and cytokine production.[3][5] It also plays a role in Fc receptor and RANK receptor signaling.[6]
Q2: What is the recommended starting concentration range for this compound in cell assays?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on published data, a starting concentration range of 1 nM to 1000 nM is recommended for most in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) has been reported to be 0.5 nM in enzymatic assays, while in cell-based assays it ranges from low nanomolar to sub-micromolar.[1][3] For example, the IC50 for inhibiting calcium flux in Ramos B cells is 9 nM, and for inhibiting IL-6 and TNF-α production in primary human B cells, it is 3-4 nM.[3][5]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations greater than 50 mM.[7] It is recommended to prepare a high-concentration stock solution in DMSO, for example, 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q4: What are the known off-target effects of this compound?
This compound is a highly selective inhibitor for BTK. However, at higher concentrations, it may inhibit other Tec family kinases such as Tec, ITK, BLK, Txk, and BMX, though with significantly lower potency.[1] It is important to perform dose-response experiments to determine the optimal concentration that provides maximal BTK inhibition with minimal off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line or assay. 2. Inactive compound: Improper storage or handling may have led to degradation of the compound. 3. Cell line insensitivity: The chosen cell line may not rely on the BTK signaling pathway for the measured endpoint. | 1. Perform a dose-response curve: Test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 in your specific system. 2. Use a fresh aliquot: Prepare a new working solution from a fresh aliquot of the stock solution. 3. Confirm BTK expression and pathway activity: Verify that your cell line expresses BTK and that the pathway is active under your experimental conditions. Consider using a positive control cell line known to be sensitive to BTK inhibition (e.g., Ramos B cells).[3] |
| High cell toxicity or unexpected off-target effects | 1. High concentration: The concentration of this compound may be too high, leading to off-target kinase inhibition or general cytotoxicity. 2. High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be toxic to the cells. | 1. Lower the concentration: Based on your dose-response curve, use the lowest concentration that gives the desired level of BTK inhibition. 2. Reduce final DMSO concentration: Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1%). Include a vehicle control (DMSO alone) in your experiments. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response to treatment. 2. Inconsistent compound preparation: Variations in the preparation of working solutions can lead to different final concentrations. 3. Assay variability: Technical variability in the assay itself can contribute to inconsistent results. | 1. Standardize cell culture procedures: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh dilutions for each experiment: Avoid using old working solutions. 3. Include appropriate controls: Use positive and negative controls in every experiment to monitor assay performance. |
Quantitative Data Summary
| Assay Type | Cell Type/System | IC50 Value | Reference |
| Enzymatic Assay | Recombinant Human BTK | 0.5 nM | [1][3] |
| Calcium Flux | Ramos B cells | 9 nM | [1][5] |
| IL-6 Production | Primary Human B cells | 4 nM | [3] |
| TNF-α Production | Primary Human B cells | 3 nM | [3] |
| CD69 Expression | Human Whole Blood | 90 nM | |
| RANK-L-induced Osteoclastogenesis | --- | Inhibition at ≥ 15 nM | [3] |
Experimental Protocols
Protocol 1: BTK Phosphorylation Assay in Ramos B cells
This protocol is for determining the effect of this compound on the phosphorylation of BTK in a B-cell lymphoma cell line.
Materials:
-
Ramos B cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Goat anti-human IgM, F(ab')2 fragment
-
Phosphatase and protease inhibitors
-
Lysis buffer
-
Antibodies for Western blotting (anti-phospho-BTK, anti-total-BTK, and a loading control)
Procedure:
-
Seed Ramos B cells at a density of 1 x 10^6 cells/mL in RPMI-1640 with 10% FBS.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 1 hour at 37°C.[3]
-
Stimulate the cells with anti-human IgM (50 µg/mL) for 2 minutes at 37°C to induce BTK phosphorylation.[3][4]
-
Immediately stop the reaction by adding ice-cold PBS and pellet the cells by centrifugation.
-
Lyse the cells in lysis buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a standard protein assay.
-
Perform Western blotting with antibodies against phospho-BTK and total BTK to assess the level of inhibition.
Protocol 2: Calcium Flux Assay in Ramos B cells
This protocol measures the effect of this compound on B-cell receptor-induced calcium mobilization.
Materials:
-
Ramos B cells
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
This compound
-
Goat anti-human IgM, F(ab')2 fragment
-
Assay buffer (e.g., HBSS with calcium and magnesium)
Procedure:
-
Load Ramos B cells with a calcium indicator dye according to the manufacturer's instructions.
-
Plate the dye-loaded cells in a black, clear-bottom 96-well plate.
-
Add varying concentrations of this compound to the wells and incubate for 1 hour at room temperature in the dark.[3]
-
Measure the baseline fluorescence using a plate reader capable of kinetic fluorescence measurement.
-
Inject anti-human IgM to stimulate the B-cell receptor.
-
Immediately begin kinetic measurement of fluorescence intensity for several minutes.
-
Analyze the data by calculating the peak fluorescence intensity or the area under the curve to determine the extent of calcium flux inhibition.
Visualizations
Caption: BTK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in cell assays.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Safety, pharmacokinetics, and pharmacodynamics of this compound, a novel reversible BTK inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | BTK | TargetMol [targetmol.com]
Technical Support Center: Overcoming BMS-986142 Instability in Solution
Welcome to the technical support center for BMS-986142. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues when working with this compound in solution. By following these guidelines, you can ensure the integrity and activity of your compound, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability in solution?
A1: Like many small molecule inhibitors, the instability of this compound in solution can arise from several factors, including:
-
Chemical Degradation: This can occur through processes such as hydrolysis, oxidation, and photolysis.[1][2][3]
-
Precipitation: The compound may fall out of solution, especially when a concentrated stock in an organic solvent like DMSO is diluted into an aqueous buffer.[4][5]
-
Adsorption: The molecule may adsorb to the surfaces of storage containers or experimental labware.[6]
-
Improper Storage: Incorrect storage temperatures and repeated freeze-thaw cycles can compromise the compound's integrity.[7][8]
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper preparation and storage are crucial for maintaining the stability of this compound.
-
Solvent Selection: this compound is soluble in DMSO.[9] For stock solutions, use high-purity, anhydrous DMSO to minimize water content, which can contribute to hydrolysis.[10][11]
-
Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Storage Conditions: Store stock solutions at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[7][11]
-
Light Protection: To prevent potential photodegradation, store solutions in amber vials or tubes wrapped in foil.[1][12]
Q3: My this compound solution appears cloudy after dilution in my aqueous assay buffer. What should I do?
A3: Cloudiness or turbidity indicates precipitation, which can significantly lower the effective concentration of the inhibitor in your experiment. Here are some steps to address this:
-
Lower Final Concentration: The most direct approach is to reduce the final working concentration of this compound in your assay.[5]
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible (typically below 0.5%) to minimize its impact on solubility and potential for "DMSO shock," where the rapid change in solvent polarity causes the compound to precipitate.[5][11]
-
Modify Dilution Method: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer with thorough mixing at each step.[10][11]
-
Adjust Buffer Composition: The pH of your buffer can influence the solubility of this compound. If the compound has ionizable groups, adjusting the pH may improve its solubility.[5]
Q4: I am observing a decline in the activity of this compound in my cell-based assays over time. What could be the cause?
A4: A gradual loss of activity in a cell-based assay can point to several instability issues:
-
Degradation in Culture Medium: The compound may be unstable in the aqueous, buffered environment of the cell culture medium at 37°C.[11]
-
Cellular Metabolism: The cells themselves may be metabolizing this compound into less active or inactive forms.
-
Adsorption to Plasticware: The inhibitor might be adsorbing to the surfaces of the cell culture plates, thereby reducing its effective concentration available to the cells.[11]
To investigate this, you can perform a stability assessment by incubating this compound in your cell culture medium (without cells) for the duration of your experiment and then testing its remaining activity.
Troubleshooting Guides
Issue 1: Suspected Degradation of this compound Stock Solution
Symptoms:
-
Inconsistent or lower-than-expected activity in experiments.
-
Visible changes in the stock solution's color or clarity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected stock solution degradation.
Issue 2: Precipitation of this compound in Aqueous Buffer
Symptoms:
-
Visible turbidity, cloudiness, or precipitate upon dilution of DMSO stock into aqueous buffer.
-
Low or no activity in the assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Data Presentation
The following tables provide illustrative data on how to present findings from stability studies.
Table 1: Illustrative Stability of this compound in Different Solvents at -20°C
| Solvent | Initial Purity (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| Anhydrous DMSO | 99.5 | 99.3 | 99.1 |
| DMSO (with 1% water) | 99.5 | 98.1 | 96.5 |
| Ethanol | 99.5 | 97.5 | 95.2 |
| PBS (pH 7.4) | 99.5 | 85.2 | 70.3 |
Table 2: Illustrative Effect of Temperature on this compound Stability in Aqueous Buffer (pH 7.4) over 24 Hours
| Temperature | Remaining Parent Compound (%) |
| 4°C | 98.2 |
| 25°C (Room Temp) | 92.5 |
| 37°C | 85.1 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculation: Determine the mass of this compound required to prepare a 10 mM stock solution. (Molecular Weight of this compound is 572.6 g/mol ).
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile amber microcentrifuge tube.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be used if necessary.
-
Aliquoting: Aliquot the stock solution into single-use volumes in sterile amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessing the Stability of this compound in Experimental Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
Incubator set to the experimental temperature (e.g., 37°C)
-
HPLC or LC-MS system for analysis
Procedure:
-
Preparation of Working Solution: Prepare a working solution of this compound in your experimental buffer at the final desired concentration. Also, prepare a control sample of the buffer without the compound.
-
Time Points: Aliquot the working solution for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Incubation: Incubate the aliquots at the desired experimental temperature.
-
Sample Collection: At each time point, take an aliquot and immediately freeze it at -80°C to halt any further degradation until analysis.
-
Analysis: Analyze the samples from all time points using a validated HPLC or LC-MS method to quantify the amount of intact this compound remaining.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine its stability under your experimental conditions.
Signaling Pathway and Logical Relationships
BTK Signaling Pathway
This compound is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[9][13] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[14][15][16]
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Drug degradation | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. database.ich.org [database.ich.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
Interpreting unexpected results with BMS-986142
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with BMS-986142, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK).
I. Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions.
Question 1: Why am I observing inconsistent or no inhibition of B-cell activation in my in vitro assay?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Assay Conditions:
-
Stimulant Concentration: The concentration of the B-cell receptor (BCR) agonist (e.g., anti-IgM, anti-IgD) may be too high, overcoming the inhibitory effect of this compound. We recommend performing a dose-response curve for your stimulant to determine the EC50 or EC80 and using that concentration for your inhibition assays.
-
Incubation Time: The incubation time with this compound prior to stimulation, or the stimulation time itself, may not be optimal. A pre-incubation time of 1-2 hours with this compound is generally recommended before adding the stimulant. Stimulation times for activation markers like CD69 are typically 18-24 hours.[1]
-
Cell Viability: Poor cell health can lead to unreliable results. Ensure high cell viability (>90%) before starting the experiment.
-
-
Reagent Quality:
-
This compound Degradation: Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions from a stock solution for each experiment.
-
Antibody Performance: The fluorescently-conjugated antibodies used for flow cytometry (e.g., anti-CD69, anti-CD86) may have lost efficacy. Titrate your antibodies and use appropriate controls to ensure optimal performance.
-
-
Experimental Workflow:
-
A logical workflow is critical for reproducible results. Below is a recommended experimental workflow for assessing B-cell activation.
-
Caption: A typical workflow for assessing B-cell activation.
Question 2: My osteoclastogenesis assay shows variable results or no inhibition with this compound. What could be the issue?
Possible Causes and Troubleshooting Steps:
-
Cell Culture Conditions:
-
Cell Seeding Density: The initial seeding density of osteoclast precursor cells is crucial. Too high a density can lead to spontaneous differentiation, while too low a density may result in insufficient osteoclast formation.
-
Cytokine Activity: The activity of M-CSF and RANKL is critical for osteoclast differentiation. Ensure the cytokines are of high quality and have been stored correctly. Perform a titration of RANKL to determine the optimal concentration for your specific cell type.
-
Culture Duration: Osteoclastogenesis is a relatively long process (typically 7-14 days). Ensure you are culturing the cells for a sufficient period to allow for robust differentiation in your control wells.
-
-
TRAP Staining Issues:
-
Fixation: Inadequate or excessive fixation can affect enzyme activity. A common issue is over-fixation, which can destroy the TRAP enzyme.
-
Substrate and Buffer pH: The pH of the TRAP staining solution is critical for enzyme activity. Prepare fresh staining solution for each experiment and verify the pH.
-
Non-specific Staining: High background staining can obscure the results. Ensure thorough washing steps and consider using a counterstain to help visualize the cells.
-
-
Data Interpretation:
-
Quantification Method: Counting multinucleated, TRAP-positive cells can be subjective. Establish clear criteria for what constitutes a positive cell (e.g., ≥3 nuclei) and apply these criteria consistently across all samples.
-
Question 3: I am not observing the expected inhibition of cytokine production from Fc receptor-stimulated cells.
Possible Causes and Troubleshooting Steps:
-
Stimulation Method:
-
Immune Complex Formation: Ensure that the immune complexes (e.g., aggregated IgG) are properly formed. The ratio of antigen to antibody is critical.
-
Cell Type: BTK's role in Fc receptor signaling can be cell-type specific. The assay is typically performed with monocytes or macrophages.
-
-
Cytokine Measurement:
-
Assay Sensitivity: The chosen cytokine detection method (e.g., ELISA, CBA) may not be sensitive enough to detect subtle changes in cytokine levels. Ensure the assay is validated and has a sufficient dynamic range.
-
Timing of Measurement: The kinetics of cytokine production can vary. You may need to perform a time-course experiment to determine the optimal time point for measuring the cytokine of interest.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective reversible inhibitor of Bruton's Tyrosine Kinase (BTK).[2][3] BTK is a critical enzyme in the signaling pathways of several immune cells. By inhibiting BTK, this compound blocks signaling downstream of the B-cell receptor (BCR), Fc receptors (FcR), and the RANK receptor, which are involved in B-cell activation, antibody production, inflammatory cytokine release, and osteoclast differentiation.[2][3]
References
- 1. Safety, pharmacokinetics, and pharmacodynamics of this compound, a novel reversible BTK inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 3. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
BMS-986142 In Vivo Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting in vivo experiments using the Bruton's tyrosine kinase (BTK) inhibitor, BMS-986142. This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful and efficient use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the signaling pathways of B-cell receptors (BCR) and Fcγ receptors, which are involved in the pathobiology of rheumatoid arthritis and other autoimmune disorders.[3][4] By inhibiting BTK, this compound blocks downstream signaling and functional endpoints such as cytokine production, B-cell proliferation, and co-stimulatory molecule expression.[3][5]
Q2: What is a suitable vehicle control for in vivo experiments with this compound?
A2: A commonly used vehicle for this compound in mice consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Another reported formulation for oral administration is a mixture of EtOH:TPGS:PEG300 in a 5:5:90 ratio.[1][6] The choice of vehicle may depend on the specific experimental design and route of administration.
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO at concentrations up to 100 mg/mL.[5] It is insoluble in water.[6] For in vivo studies, a working solution of 2 mg/mL has been achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]
Q4: How should this compound solutions be prepared and stored?
A4: Stock solutions in DMSO can be stored at -20°C for up to a year or -80°C for up to two years.[1] It is recommended to prepare the final working solution for in vivo experiments freshly on the day of use.[1] When preparing the vehicle, solvents should be added sequentially, ensuring the solution is clear before adding the next component.[6] Sonication or gentle heating can be used to aid dissolution.[1][6]
Q5: What are the reported effective doses of this compound in mouse models?
A5: In mouse models of collagen-induced arthritis, oral doses of this compound ranging from 2 to 30 mg/kg administered daily have shown dose-dependent efficacy in reducing clinical scores and inflammation.[1][3][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in the vehicle | The solubility limit of the compound in the vehicle has been exceeded. | Ensure the final concentration does not exceed the recommended solubility. Prepare the solution fresh on the day of dosing. Gentle warming and sonication during preparation can help ensure complete dissolution.[1][6] If precipitation occurs upon cooling to room temperature, try to maintain the solution at a slightly elevated temperature until administration. |
| Phase separation of the vehicle components | Improper mixing of the vehicle components, especially with the aqueous saline portion. | Add the solvents one by one, ensuring each is fully mixed before adding the next.[1] A vortex mixer or sonicator can be used to create a homogenous solution. The order of addition is critical; typically, DMSO is added first, followed by PEG300, Tween-80, and finally saline. |
| Adverse reactions in animals (e.g., lethargy, weight loss) after vehicle administration | The vehicle itself, particularly components like DMSO or Tween-80, may cause toxicity or hypersensitivity reactions at certain concentrations or with repeated dosing. | Reduce the concentration of potentially toxic components if possible. For example, ensure the final DMSO concentration is as low as feasible while maintaining drug solubility. Monitor the control group (vehicle only) closely for any adverse effects. If adverse events are observed in the vehicle group, consider alternative vehicle formulations. |
| Inconsistent or lack of efficacy at expected doses | Poor bioavailability due to formulation issues or improper administration. | Confirm the accuracy of dosing calculations and the concentration of the prepared solution. Ensure proper oral gavage or other administration techniques to deliver the full intended dose. The absolute oral bioavailability of this compound in mice has been reported to be high (93%).[5] |
| Difficulty in handling the vehicle due to high viscosity | High percentage of PEG300 can make the solution viscous and difficult to draw into a syringe. | Gentle warming of the vehicle can reduce its viscosity. Use a larger gauge needle for drawing up and administering the solution. Prepare the formulation in a manner that allows for easy handling at room temperature if possible. |
Quantitative Data Summary
This compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 45 mg/mL[6] - 100 mg/mL[5] | Sonication recommended.[6] |
| Water | Insoluble[6] | |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2 mg/mL[6] | Sonication and/or heating may be required.[1][6] |
This compound In Vitro Potency (IC50)
| Target/Assay | IC50 |
| BTK (enzymatic assay) | 0.5 nM[1][3][4] |
| B-cell receptor (BCR)-stimulated calcium flux | 9 nM[1][5] |
| TNF-α and IL-6 production (FcγR-dependent) | 3 nM and 4 nM, respectively[3][4] |
| BCR-stimulated CD69 expression (human whole blood) | 90 nM[3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound in a DMSO/PEG300/Tween-80/Saline Vehicle
This protocol is adapted from formulations used in preclinical studies.[1][6]
-
Prepare the Vehicle Mixture:
-
In a sterile container, combine the following in the specified order, ensuring complete mixing after each addition:
-
10% Dimethyl sulfoxide (DMSO)
-
40% Polyethylene glycol 300 (PEG300)
-
5% Tween-80 (Polysorbate 80)
-
45% Saline (0.9% NaCl)
-
-
Vortex or sonicate the mixture until it forms a clear, homogenous solution.
-
-
Prepare the this compound Dosing Solution:
-
Weigh the required amount of this compound powder.
-
To prepare a stock solution, dissolve the this compound in a small volume of 100% DMSO.
-
Add the this compound stock solution to the pre-formed vehicle to achieve the final desired concentration (e.g., 2 mg/mL).
-
Alternatively, for a one-step process, add the required amount of this compound to the DMSO component first, ensure it is dissolved, and then add the remaining vehicle components sequentially.
-
If necessary, gently warm the solution and/or sonicate to ensure the compound is fully dissolved.[1][6]
-
The final solution should be clear. It is recommended to prepare this solution fresh daily.[1]
-
-
Administration to Animals:
-
Administer the prepared solution to the animals via the desired route (e.g., oral gavage).
-
The vehicle without this compound should be administered to the control group.
-
Visualizations
Caption: Simplified signaling pathway of the B-Cell Receptor (BCR) and the inhibitory action of this compound on BTK.
Caption: General experimental workflow for in vivo studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 4. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | BTK | TargetMol [targetmol.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential cytotoxicity related to the use of BMS-986142 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, highly selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. By inhibiting BTK, this compound effectively blocks these downstream signaling events.[2]
Q2: What are the known off-target kinases for this compound?
A2: this compound is highly selective for BTK. In a kinase panel screen, only five other kinases (Tec, ITK, BLK, Txk, and BMX) were inhibited with less than 100-fold selectivity compared to BTK.[1][3][4]
Q3: What are the reported cytotoxic effects of this compound in clinical trials?
A3: In a phase 2 clinical trial for rheumatoid arthritis, the 350 mg dose of this compound was discontinued due to instances of elevated liver enzymes.[5] Other serious adverse events reported, although not directly attributed to cytotoxicity in all cases, included angina pectoris and intestinal obstruction.[6]
Q4: How should I prepare and store this compound for in vitro experiments?
A4: this compound is soluble in DMSO at concentrations greater than 50 mM. For stock solutions, it is recommended to dissolve the compound in anhydrous DMSO.[2] Stock solutions should be aliquoted and stored at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[2][3] The compound is reported to be insoluble in water and ethanol.[2]
Troubleshooting Guide: this compound-Related Cytotoxicity
This guide addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Unexpectedly high levels of cell death in my culture.
-
Question: I'm observing significant cytotoxicity in my cell line, even at concentrations where I expect to see only BTK inhibition. What could be the cause?
-
Answer: Unexpected cell death can arise from several factors. Here is a workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for unexpected cell death. (Within 100 characters)
Issue 2: Observing signs of hepatotoxicity in in vivo models or liver-derived cell lines.
-
Question: My in vivo study shows elevated liver enzymes, or my hepatocyte cultures are dying after treatment with this compound. How can I investigate this?
-
Answer: Elevated liver enzymes were observed in clinical trials at higher doses of this compound.[5] The mechanisms of BTK inhibitor-induced hepatotoxicity are thought to involve the formation of reactive metabolites by cytochrome P450 enzymes, oxidative stress, and mitochondrial dysfunction.[7][8]
-
For in vitro models:
-
Use appropriate cell models: Primary human hepatocytes (PHHs) are the gold standard, but cell lines like HepG2 and HepaRG can also be used. Note that HepG2 cells have low CYP activity, which may not fully recapitulate metabolic bioactivation.[7]
-
Assess mitochondrial function: Use assays to measure mitochondrial membrane potential (e.g., JC-1 staining) and reactive oxygen species (ROS) production (e.g., DCFDA staining).
-
Measure ATP levels: A decrease in intracellular ATP can indicate mitochondrial toxicity.
-
-
Issue 3: Inconsistent results or loss of inhibitory activity.
-
Question: The inhibitory effect of this compound seems to vary between experiments. What could be the reason?
-
Answer: Inconsistent results can be due to issues with compound stability, solubility, or experimental setup.
Caption: Troubleshooting inconsistent inhibitor activity. (Within 100 characters)
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line/System | IC50 (nM) |
| BTK (enzymatic assay) | Recombinant Human BTK | 0.5[1][3] |
| TEC | Recombinant Human TEC | 10[3] |
| ITK | Recombinant Human ITK | 15[3] |
| BLK | Recombinant Human BLK | 23[3] |
| TXK | Recombinant Human TXK | 28[3] |
| BMX | Recombinant Human BMX | 32[3] |
| BCR-stimulated CD69 expression | Human Whole Blood | 90 |
| BCR-stimulated Calcium Flux | Ramos B-cells | 9[1] |
| FcγR-stimulated TNF-α production | Human PBMC | 3[9] |
| FcγR-stimulated IL-6 production | Human PBMC | 4[9] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using PrestoBlue™ Reagent
This protocol is suitable for suspension cells (e.g., lymphocytes, leukemia cell lines).
-
Materials:
-
PrestoBlue™ Cell Viability Reagent
-
96-well clear-bottom black plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells at a predetermined optimal density (e.g., 2 x 10⁴ to 1 x 10⁵ cells/well) in 90 µL of culture medium in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium from your DMSO stock. Add 10 µL of the diluted compound to the respective wells. The final DMSO concentration should not exceed 0.1%. Include vehicle-only (DMSO) controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of PrestoBlue™ reagent to each well.
-
Incubate for 1 to 4 hours at 37°C, protected from light.
-
Measure fluorescence with excitation at 560 nm and emission at 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells from all other wells.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Cold PBS
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound at the desired concentrations for the specified time. Include untreated and vehicle-treated controls.
-
Harvest cells (for suspension cells, by centrifugation at 300 x g for 5 minutes).
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Protocol 3: Caspase-3/7 Activity Assay
This protocol uses a luminogenic substrate to measure caspase-3 and -7 activity.
-
Materials:
-
Caspase-Glo® 3/7 Assay Kit
-
White-walled 96-well plates suitable for luminescence measurements
-
-
Procedure:
-
Plate cells and treat with this compound as described in Protocol 1.
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[5]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence from the no-cell control wells.
-
Express caspase activity as a fold-change relative to the vehicle-treated control.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | BTK | TargetMol [targetmol.com]
- 5. promega.com [promega.com]
- 6. (PDF) In Vitro Assessment of Drug-Induced Liver Injury Using Cell-Based Models: A Review (2023) | I. A. Mazerkina [scispace.com]
- 7. Zanubrutinib-induced liver injury: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling BMS-986142
This guide provides best practices for the storage, handling, and preparation of BMS-986142 for research purposes.
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity and ensure experimental reproducibility.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| Stock Solution (in DMSO) | -80°C | 2 years[2] |
| -80°C | 1 year[1] | |
| -20°C | 1 year[2] | |
| -20°C | 1 month[1] |
Note: It is highly recommended to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[1][2] For in vivo experiments, working solutions should be freshly prepared and used on the same day.[2]
Experimental Workflow for this compound Handling
Caption: Experimental workflow for this compound from receipt to experimental use.
Detailed Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 572.60 g/mol )
-
Anhydrous or fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.726 mg of the compound.
-
Dissolution: Add the appropriate volume of fresh DMSO to the powder. For a 10 mM solution, if you weighed 5.726 mg, add 1 mL of DMSO. Ensure the DMSO is not moisture-absorbing, as this can reduce solubility.[1]
-
Mixing: Vortex the solution until the compound is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[1][2]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[2]
Troubleshooting Guide
| Question | Answer |
| My this compound is not dissolving completely in DMSO. | Ensure you are using fresh, anhydrous DMSO as moisture can reduce solubility.[1] You can also try gentle heating or sonication to aid dissolution.[2] If the issue persists, check the concentration; you may be exceeding the solubility limit. |
| I am observing precipitation in my stock solution after thawing. | This could be due to repeated freeze-thaw cycles, which can degrade the compound. It is recommended to aliquot the stock solution into single-use volumes.[1][2] If precipitation is observed immediately after preparation, ensure the compound was fully dissolved initially. |
| My in vivo formulation is separating or precipitating. | For in vivo studies, it is recommended to prepare the working solution fresh on the day of use.[2] If using a formulation like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, add each solvent one by one and ensure proper mixing.[2] Heating and sonication can also help if phase separation occurs during preparation.[2] |
| I am seeing inconsistent results between experiments. | This could be due to improper storage and handling leading to compound degradation. Always store the powder and stock solutions at the recommended temperatures and avoid multiple freeze-thaw cycles.[1][2] Also, ensure accurate pipetting and consistent preparation of working solutions. |
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for preparing a stock solution of this compound?
A: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2]
Q: Can I store my this compound stock solution at 4°C?
A: Storing the stock solution at 4°C is not recommended. For long-term stability, store aliquots at -80°C or -20°C.[1][2]
Q: How should I prepare this compound for in vivo oral administration in mice?
A: A common vehicle for oral administration in mice is a formulation of EtOH:TPGS:PEG300 (5:5:90).[3][4] Another option is a homogeneous suspension in CMC-Na.[1] It is crucial to prepare these formulations fresh for each experiment.[2]
Q: Is this compound light-sensitive?
A: While specific light sensitivity data is not prominently available in the provided search results, it is a general best practice for handling small molecule inhibitors to minimize exposure to light. Storing in amber vials or tubes wrapped in foil is a good precautionary measure.
Q: What is the solubility of this compound in aqueous solutions?
A: this compound is insoluble in water.[1] For experiments in aqueous media, it is necessary to first dissolve the compound in an organic solvent like DMSO and then dilute it in the aqueous buffer, ensuring the final DMSO concentration is compatible with the experimental system.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Guide to BTK Inhibitors: BMS-986142 versus Ibrutinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two Bruton's tyrosine kinase (BTK) inhibitors, BMS-986142 and ibrutinib. It is intended to be a valuable resource for researchers and professionals in drug development, offering a concise overview of their mechanisms of action, selectivity, and supporting experimental data.
Introduction to BTK Inhibition
Bruton's tyrosine kinase is a crucial signaling enzyme in the B-cell antigen receptor (BCR) and cytokine receptor pathways. Its role in B-cell proliferation, differentiation, and survival has made it a key therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] Ibrutinib, the first-in-class BTK inhibitor, has transformed the treatment landscape for several B-cell cancers. However, its use is associated with off-target effects. This has spurred the development of next-generation inhibitors like this compound, designed for improved selectivity.
Mechanism of Action: A Tale of Two Binding Modes
The primary difference between this compound and ibrutinib lies in their interaction with the BTK enzyme.
Ibrutinib is a first-generation, covalent irreversible inhibitor . It forms a permanent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inactivation of the enzyme.[3]
This compound , in contrast, is a reversible inhibitor . It does not form a permanent bond, allowing for a more transient inhibition of BTK activity.[4][5] This difference in binding modality can have significant implications for dosing, off-target effects, and the management of adverse events.
Comparative Efficacy and Selectivity
The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic window. The following tables summarize the available quantitative data for this compound and ibrutinib.
| Inhibitor | BTK IC50 (nM) | Binding Mode |
| This compound | 0.5[6] | Reversible |
| Ibrutinib | 0.5[7] | Covalent Irreversible |
| Table 1: Potency of this compound and Ibrutinib against BTK. |
| Kinase | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Fold Selectivity (this compound vs. Ibrutinib) |
| BTK | 0.5 [6] | 0.5 [7] | 1 |
| TEC | 10[6] | 78[7] | 7.8x more selective |
| ITK | 15[6] | ~10 | ~1.5x less selective |
| BLK | 23[6] | Data not available | - |
| TXK | 28[6] | Data not available | - |
| BMX | 32[6] | Data not available | - |
| LCK | 71[6] | Data not available | - |
| SRC | 1100[6] | Data not available | - |
| EGFR | >10,000 | ~10 | >1000x more selective |
| Table 2: Kinase Selectivity Profile. A higher IC50 value indicates lower potency and, in the context of off-target kinases, higher selectivity. Fold selectivity is calculated as Ibrutinib IC50 / this compound IC50. |
As indicated in Table 2, this compound demonstrates a more selective kinase inhibition profile compared to ibrutinib, particularly concerning EGFR, which is implicated in some of ibrutinib's side effects.[8]
Clinical and Preclinical Findings
This compound
This compound has been investigated in the context of autoimmune diseases, particularly rheumatoid arthritis (RA). In preclinical models of arthritis, it demonstrated robust efficacy.[4][5] However, a Phase 2 clinical trial in patients with moderate-to-severe RA did not meet its primary endpoints, and further investigation for this indication was not warranted.[9] The study was terminated due to a lack of therapeutic activity.[5] In a Phase 1 study, this compound was generally well-tolerated in healthy participants.[10]
Ibrutinib
Ibrutinib is approved for the treatment of several B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3][11] Its efficacy in these indications is well-established. However, its off-target kinase inhibition is associated with adverse events such as atrial fibrillation, bleeding, rash, and diarrhea.[12][13][14][15] Real-world data has shown that a significant percentage of patients discontinue ibrutinib due to toxicities.[12]
Signaling Pathways and Experimental Workflows
To understand the impact of these inhibitors, it is essential to visualize the BTK signaling pathway and the experimental workflows used to characterize them.
Experimental Protocols
In Vitro Kinase Assay (IC50 Determination)
The potency of BTK inhibitors is determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay.[16]
-
Principle: This assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction. The signal intensity is proportional to the kinase activity.
-
Procedure:
-
Recombinant human BTK enzyme is incubated with a specific substrate and ATP in a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[16]
-
Serial dilutions of the inhibitor (this compound or ibrutinib) are added to the reaction mixture.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Luminescence is measured, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated from the dose-response curve.
-
Cellular BTK Phosphorylation Assay
This assay assesses the ability of the inhibitors to block BTK activation within a cellular context.
-
Principle: Upon B-cell receptor (BCR) stimulation, BTK undergoes autophosphorylation at specific tyrosine residues (e.g., Y223). This phosphorylation can be detected using phospho-specific antibodies.
-
Procedure (using Western Blot):
-
B-cell lines (e.g., Ramos) are pre-incubated with varying concentrations of the BTK inhibitor for a specified time (e.g., 1-2 hours).
-
The cells are then stimulated with a BCR agonist (e.g., anti-IgM antibody) for a short period (e.g., 15 minutes).[17]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated BTK (p-BTK) and total BTK.
-
Following incubation with secondary antibodies, the protein bands are visualized, and the relative levels of p-BTK are quantified.
-
B-Cell Proliferation Assay
This assay measures the impact of BTK inhibition on the proliferation of B-cells.
-
Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon cell division. The decrease in fluorescence intensity is proportional to the number of cell divisions.
-
Procedure:
-
Isolated primary human B-cells are labeled with CFSE.[18]
-
The labeled cells are cultured in the presence of various concentrations of the BTK inhibitor.
-
B-cell proliferation is induced by stimulating the BCR (e.g., with anti-IgM) and other co-stimulatory signals.
-
After a defined culture period (e.g., 3-5 days), the cells are harvested.
-
The fluorescence intensity of the cells is analyzed by flow cytometry to determine the extent of cell proliferation in each condition.
-
Conclusion
This compound and ibrutinib represent two distinct approaches to BTK inhibition. While both demonstrate potent inhibition of BTK at the nanomolar level, their mechanisms of action and selectivity profiles differ significantly. Ibrutinib, as a covalent irreversible inhibitor, has proven clinical efficacy in B-cell malignancies but is associated with off-target effects. This compound, a reversible inhibitor, exhibits a more selective kinase profile, which could potentially translate to an improved safety profile. However, its clinical development for rheumatoid arthritis was halted due to a lack of efficacy. This comparative guide provides a foundation for researchers to understand the nuances of these two BTK inhibitors and to inform the design of future studies and the development of next-generation targeted therapies.
References
- 1. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of this compound, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Pharmacyclics Announces Data Presentations for Ibrutinib in B-Cell Malignancies [prnewswire.com]
- 12. Toxicities and outcomes of 616 ibrutinib-treated patients in the United States: a real-world analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. hcplive.com [hcplive.com]
- 15. Adverse drug events associated with ibrutinib for the treatment of elderly patients with chronic lymphocytic leukemia: A systematic review and meta-analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. BTK inhibition limits B-cell–T-cell interaction through modulation of B-cell metabolism: implications for multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Reversible Bruton's Tyrosine Kinase (BTK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of Bruton's tyrosine kinase (BTK) inhibitors is rapidly evolving, with a new generation of reversible inhibitors demonstrating significant promise in overcoming the limitations of their covalent predecessors. This guide provides an objective, data-driven comparison of key reversible BTK inhibitors, focusing on their biochemical potency, selectivity, and cellular activity. Experimental data is presented to support these comparisons, along with detailed methodologies for key assays.
Introduction to Reversible BTK Inhibition
Bruton's tyrosine kinase is a critical signaling protein in the B-cell receptor (BCR) pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1] First-generation BTK inhibitors, such as ibrutinib, are covalent inhibitors that form an irreversible bond with a cysteine residue (C481) in the BTK active site.[1] While effective, their utility can be limited by off-target effects and the emergence of resistance, most commonly through mutations at the C481 binding site.[2]
Reversible BTK inhibitors offer a distinct mechanism of action. By binding non-covalently to the BTK active site, they can effectively inhibit both wild-type and C481-mutant BTK.[3] This reversible binding may also contribute to improved safety profiles by minimizing off-target kinase inhibition. This guide focuses on a head-to-head comparison of four prominent reversible BTK inhibitors: pirtobrutinib, nemtabrutinib, fenebrutinib, and rilzabrutinib.
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Caption: Simplified B-Cell Receptor (BCR) signaling cascade highlighting the central role of BTK.
Data Presentation
Table 1: Biochemical Potency of Reversible BTK Inhibitors
| Inhibitor | BTK (wild-type) IC50 (nM) | BTK (C481S mutant) IC50 (nM) | Reference(s) |
| Pirtobrutinib | 3.2 | 1.4 | [4] |
| Nemtabrutinib | 1.4 | Not explicitly stated, but effective | [5] |
| Fenebrutinib | 2 (Ki of 0.91 nM) | 1.6 (Ki) | [6][7] |
| Rilzabrutinib | 1.3 | 1.2 | [8][9] |
IC50 values represent the concentration of an inhibitor required for 50% inhibition of the target enzyme's activity in a biochemical assay. Ki is the inhibition constant. Lower values indicate higher potency.
Table 2: Kinase Selectivity of Reversible BTK Inhibitors
| Inhibitor | Selectivity Profile | Reference(s) |
| Pirtobrutinib | Highly selective for BTK in >98% of the human kinome. At 1 µM, only 8 other kinases were inhibited by >50%.[4][10] | [4][10] |
| Nemtabrutinib | Broader kinase profile, showing activity against other kinases in the Tec and Src families, such as LYN and MEK1.[5] | [5] |
| Fenebrutinib | Highly selective, inhibiting only 3 of 286 off-target kinases at 1 µM. Reported to be 130 times more selective for BTK over other kinases.[7][11][12][13][14] | [7][11][12][13][14] |
| Rilzabrutinib | Good kinase selectivity, being 5- to 67-fold more selective for BTK over other Tec family kinases. At 1 µM, 6 kinases showed >90% inhibition.[15][16] | [15][16] |
Selectivity is a critical parameter, as off-target kinase inhibition can lead to adverse effects.
Table 3: Cellular Activity of Reversible BTK Inhibitors
| Inhibitor | Cellular Assay | Cell Line | IC50 (nM) | Reference(s) |
| Pirtobrutinib | BTK autophosphorylation (pY223) | Ramos (B-cell lymphoma) | 6 | [4] |
| Nemtabrutinib | Cell Viability | SU-DHL-6 (B-cell lymphoma) | 577 | [17] |
| Fenebrutinib | B-cell activation (CD69 expression) | Human whole blood | 8.4 | [15] |
| Fenebrutinib | BTK autophosphorylation | Human whole blood | 11 | [15] |
| Rilzabrutinib | Calcium flux | Ramos B cells | 27 | [15] |
Cellular assays provide insights into the inhibitor's activity in a more physiologically relevant context.
Experimental Protocols
BTK Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against BTK by measuring ADP production.
Caption: General workflow for a BTK kinase inhibition assay using the ADP-Glo™ method.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 μM DTT).[16]
-
Prepare serial dilutions of the test inhibitor in the kinase buffer.
-
Prepare a solution of recombinant BTK enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the kinase buffer.[16]
-
Prepare a solution of ATP in the kinase buffer.
-
-
Kinase Reaction:
-
In a multi-well plate (e.g., 384-well), add the diluted inhibitor or vehicle control (e.g., DMSO).[16]
-
Add the BTK enzyme and substrate solution to each well.
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[16]
-
-
ADP Detection (using ADP-Glo™ Kinase Assay Kit):
-
Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[9][18][19]
-
Incubate the plate at room temperature for 40 minutes.[9][18][19]
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase-based reaction that produces light.[9][18][19]
-
Incubate the plate at room temperature for 30-60 minutes.[9][18][19]
-
Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Cellular BTK Autophosphorylation Assay (Western Blot)
This protocol outlines a general method to assess the inhibitory effect of a compound on BTK autophosphorylation in a cellular context.
Caption: Workflow for a Western blot analysis of BTK autophosphorylation.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable B-cell lymphoma cell line (e.g., Ramos) under standard conditions.
-
Treat the cells with various concentrations of the BTK inhibitor or a vehicle control for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with an agent that activates the BCR pathway, such as anti-IgM, to induce BTK autophosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Determine the protein concentration of the cell lysates using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading of protein for each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific binding of the antibodies.[20][21]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of BTK (e.g., anti-pBTK Y223).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.[20][21]
-
Wash the membrane thoroughly to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate (e.g., Enhanced Chemiluminescence - ECL) that reacts with the HRP on the secondary antibody to produce light.[20]
-
Capture the light signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total BTK.
-
Quantify the intensity of the bands corresponding to phosphorylated BTK and total BTK. The ratio of pBTK to total BTK indicates the level of BTK autophosphorylation and the inhibitory effect of the compound.
-
Conclusion
The development of reversible BTK inhibitors represents a significant advancement in the treatment of B-cell malignancies and autoimmune diseases. Pirtobrutinib, nemtabrutinib, fenebrutinib, and rilzabrutinib each exhibit unique profiles of potency, selectivity, and cellular activity. This guide provides a comparative overview based on available preclinical data. For drug development professionals, the choice of which inhibitor to advance will depend on a careful consideration of these parameters in the context of the desired therapeutic indication and patient population. Further head-to-head clinical studies will be crucial in definitively establishing the comparative efficacy and safety of these promising agents.
References
- 1. Fenebrutinib | Neurology | Genentech Pipeline and Clinical Trials [genentech-medinfo.com]
- 2. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patientpower.info [patientpower.info]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. ulab360.com [ulab360.com]
- 10. benchchem.com [benchchem.com]
- 11. roche.com [roche.com]
- 12. gene.com [gene.com]
- 13. roche.com [roche.com]
- 14. gene.com [gene.com]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. m.youtube.com [m.youtube.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Validating BMS-986142 Efficacy in Lupus Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pre-clinical efficacy of Bruton's Tyrosine Kinase (BTK) inhibitors in validated lupus mouse models. While direct experimental data for BMS-986142 in systemic lupus erythematosus (SLE) models is not extensively available in the public domain, this document summarizes the performance of other BTK inhibitors as a surrogate to project the potential efficacy of this therapeutic class. Furthermore, a comparison is drawn with a selective Tyrosine Kinase 2 (Tyk2) inhibitor from Bristol Myers Squibb, deucravacitinib (BMS-986165), which has demonstrated robust efficacy in a murine lupus nephritis model.
Targeting B-Cell Activation in Lupus: The Role of BTK Inhibition
Systemic lupus erythematosus is a complex autoimmune disease characterized by the production of autoantibodies and the formation of immune complexes that deposit in tissues, leading to inflammation and organ damage. B-cells play a central role in this pathology through antigen presentation, cytokine production, and their differentiation into autoantibody-secreting plasma cells. Bruton's Tyrosine Kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for autoimmune diseases like lupus.[1]
This compound is a potent and highly selective reversible inhibitor of BTK.[2] While its efficacy has been demonstrated in models of rheumatoid arthritis, its potential in treating lupus is evaluated here by examining data from other BTK inhibitors in relevant pre-clinical models.
Comparative Efficacy of BTK Inhibitors in Lupus Mouse Models
To provide a comprehensive overview, this section summarizes the quantitative efficacy data of various BTK inhibitors in established mouse models of lupus, including the MRL/lpr, NZB/W F1, and BXSB-Yaa strains. These models spontaneously develop autoimmune characteristics that mimic human SLE, such as autoantibody production, glomerulonephritis, and splenomegaly.
| Drug | Mouse Model | Key Efficacy Parameters | Results | Reference |
| HM71224 | MRL/lpr | - Splenomegaly- Lymph node enlargement- Activated B-cells in spleen- Anti-dsDNA IgG- Skin lesions- Proteinuria (AUC)- Blood Urea Nitrogen (BUN)- Nephromegaly- Glomerulonephritis (GN) score | - Decreased splenomegaly (p<0.001)- Decreased lymph node enlargement (p<0.01)- Decreased activated B-cells (p<0.01)- 47% reduction in anti-dsDNA IgG- Decreased skin lesions (p<0.001)- Decreased proteinuria (p<0.01)- Decreased BUN (p<0.05)- Decreased nephromegaly (p<0.001)- Decreased GN score (p<0.01) | [3] |
| M7583 | BXSB-Yaa | - Autoantibody levels- Nephritis- Mortality | - Reduced autoantibody levels- Reduced nephritis- Reduced mortality | [4] |
| Evobrutinib | NZB/W F1 | - B-cell activation- Autoantibody production- Plasma cell numbers- B- and T-cell subsets- Kidney damage | - Suppressed B-cell activation- Reduced autoantibody production- Reduced plasma cell numbers- Normalized B- and T-cell subsets- Reduced kidney damage | [4] |
An Alternative Approach: Tyk2 Inhibition with Deucravacitinib (BMS-986165)
As a point of comparison, deucravacitinib, a selective Tyk2 inhibitor also developed by Bristol Myers Squibb, has shown significant promise in both pre-clinical and clinical settings for lupus. Tyk2 is a key mediator in the signaling of type I interferons, IL-12, and IL-23, all of which are implicated in the pathogenesis of SLE.
A pre-clinical study using a murine model of lupus nephritis demonstrated that BMS-986165 provided robust efficacy.[5] This highlights a different, yet potentially complementary, therapeutic strategy to BTK inhibition for the treatment of lupus.
Experimental Protocols
A generalized experimental protocol for evaluating the efficacy of a therapeutic agent in a lupus mouse model is as follows:
-
Animal Model: MRL/lpr or NZB/W F1 mice are commonly used as they spontaneously develop a lupus-like disease.
-
Treatment: Mice receive the investigational drug (e.g., a BTK inhibitor) or a vehicle control, typically via oral gavage, starting at an age when disease signs are not yet apparent (prophylactic) or after disease onset (therapeutic).
-
Monitoring: Disease progression is monitored through various parameters:
-
Proteinuria: Measured weekly or bi-weekly using urine test strips.
-
Autoantibodies: Serum levels of anti-nuclear antibodies (ANA) and anti-dsDNA antibodies are measured by ELISA at specified time points.
-
Splenomegaly and Lymphadenopathy: Spleen and lymph node weights are measured at the end of the study.
-
Kidney Histopathology: Kidneys are harvested, sectioned, and stained (e.g., with H&E and PAS) to assess the severity of glomerulonephritis.
-
-
Data Analysis: Statistical analysis is performed to compare the treated group with the vehicle control group.
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological and experimental frameworks, the following diagrams are provided.
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
Caption: Experimental Workflow for Efficacy Testing in Lupus Models.
References
- 1. Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ard.bmj.com [ard.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
BMS-986142: A Comparative Analysis of Kinase Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BMS-986142's cross-reactivity with other kinases, supported by experimental data. This compound is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in various signaling pathways involved in autoimmune diseases. [1][2][3]
Kinase Selectivity Profile
This compound demonstrates high selectivity for its primary target, BTK. In a comprehensive screen against a panel of 384 kinases, only a handful of other kinases were inhibited with less than 100-fold selectivity relative to BTK.[1][4] The majority of these are members of the Tec family of kinases, to which BTK also belongs.[1][3]
The following table summarizes the inhibitory activity of this compound against its primary target and key off-target kinases.
| Kinase | Family | IC50 (nM) | Selectivity vs. BTK (Fold) |
| BTK | Tec | 0.5 | 1 |
| TEC | Tec | 10 | 20 |
| ITK | Tec | 15 | 30 |
| BLK | Src | 23 | 46 |
| TXK | Tec | 28 | 56 |
| BMX | Tec | 32 | 64 |
| LCK | Src | 71 | 142 |
| SRC | Src | 1100 | 2200 |
Data compiled from multiple sources.[3]
Experimental Protocols
Kinase Inhibition Assay (Biochemical)
The cross-reactivity of this compound was evaluated using a biochemical kinase assay panel. A summary of the likely methodology is as follows:
-
Platform: The kinase selectivity profiling was conducted using the DiscoveRx KINOMEscan™ platform (formerly Ambit Biosciences).[1] This method is based on a competitive binding assay that quantitatively measures the ability of a compound to displace a ligand from the active site of a kinase.
-
Principle: The assay measures the amount of kinase that is captured on a solid support in the presence of the test compound (this compound) and a known, immobilized ligand. The amount of captured kinase is then quantified, typically using a DNA-tagged kinase and quantitative PCR (qPCR).
-
Procedure (Generalized):
-
A panel of recombinant human kinases is used.
-
Each kinase is incubated with a proprietary, immobilized, active-site directed ligand.
-
This compound is added at a fixed concentration (e.g., 1000 nM) to compete with the immobilized ligand for binding to the kinase.[1]
-
The amount of kinase bound to the solid support is measured. A lower amount of bound kinase indicates stronger competition by the test compound.
-
For kinases showing significant inhibition, a dose-response curve is generated by testing a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50).
-
-
Data Analysis: The IC50 values are calculated using non-linear regression analysis. These values represent the concentration of this compound required to inhibit 50% of the kinase's activity in the assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the primary signaling pathway of BTK and a typical workflow for assessing kinase cross-reactivity.
Caption: BTK Signaling Pathway Inhibition by this compound.
References
- 1. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
BMS-986142 Demonstrates Potent Anti-Inflammatory Efficacy in Preclinical Rheumatoid Arthritis Models, Outperforming Standard-of-Care in Combination Therapies
For Immediate Release
PRINCETON, NJ – Preclinical studies reveal that BMS-986142, a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK), exhibits robust efficacy in murine models of rheumatoid arthritis (RA), including collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA). In these models, this compound not only demonstrated significant anti-inflammatory effects as a monotherapy but also showed enhanced efficacy when used in combination with standard-of-care treatments such as methotrexate and the TNFα antagonist etanercept.
This compound targets BTK, a critical signaling protein in various immune cells implicated in the pathogenesis of RA.[1] By inhibiting BTK, this compound effectively blocks signaling pathways downstream of the B-cell receptor (BCR) and Fc receptors, leading to reduced cytokine production, B-cell activation, and osteoclastogenesis, all of which are key drivers of inflammation and joint destruction in RA.[1]
Comparative Efficacy in Preclinical RA Models
The efficacy of this compound was evaluated in the widely used CIA and CAIA mouse models of RA. These models mimic key aspects of human RA, including joint inflammation, cartilage degradation, and bone erosion.
Collagen-Induced Arthritis (CIA) Model
In the preventative CIA model, oral administration of this compound resulted in a dose-dependent reduction in clinical signs of arthritis. As a monotherapy, this compound demonstrated significant efficacy. When a suboptimal dose of this compound was combined with standard-of-care agents, an additive or even synergistic effect was observed.
| Treatment Group | Dosage | Mean Clinical Score Reduction vs. Vehicle | Reference |
| This compound (Monotherapy) | 4 mg/kg | 26% | [2] |
| 10 mg/kg | 43% | [2] | |
| 30 mg/kg | 79% | [2] | |
| Methotrexate (Monotherapy) | 0.15 mg/kg | 19% | [2] |
| This compound + Methotrexate | 4 mg/kg + 0.15 mg/kg | 54% | [2] |
| Etanercept (Monotherapy) | 10 mg/kg | Not explicitly stated, but less effective than combination | |
| This compound + Etanercept | 2 mg/kg + 10 mg/kg | Significant benefit over either agent alone | |
| Tofacitinib (Monotherapy) | 15 mg/kg | Significant reduction in clinical score vs. vehicle | [2] |
Collagen Antibody-Induced Arthritis (CAIA) Model
In the CAIA model, which is primarily driven by antibody-mediated inflammation, this compound also showed profound, dose-dependent efficacy.
| Treatment Group | Dosage | Mean Clinical Score Reduction vs. Vehicle | Reference |
| This compound (Monotherapy) | 5 mg/kg | 72% | |
| 20 mg/kg | >90% (essentially complete protection) |
Mechanism of Action: Targeting the BTK Signaling Pathway
This compound exerts its therapeutic effect by inhibiting Bruton's tyrosine kinase, a key enzyme in the signaling pathways of multiple cell types involved in RA pathogenesis.
References
In Vivo Showdown: A Comparative Guide to the Efficacy of BTK Inhibitors BMS-986142 and BMS-935177
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in vivo performance of two Bruton's tyrosine kinase (BTK) inhibitors, BMS-986142 and its predecessor BMS-935177, is presented. This guide synthesizes available preclinical data to illuminate their therapeutic potential in autoimmune disease models.
Both this compound and BMS-935177 are reversible inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling pathways of B-cells and myeloid cells.[1][2] BTK is a key mediator of B-cell receptor (BCR) and Fc receptor (FcR) signaling, which are implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[1][3] this compound is a follow-on compound to BMS-935177, developed with the aim of improved potency and selectivity.[1] While direct head-to-head in vivo studies are not extensively published, this guide provides a comparative analysis based on available preclinical data in validated animal models of rheumatoid arthritis.
Quantitative Data Presentation
The following tables summarize the in vivo efficacy of this compound and BMS-935177 in murine models of rheumatoid arthritis.
Table 1: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model (Preventative)
| Compound | Dosing & Administration | Key Findings |
| BMS-935177 | 10, 20, 30 mg/kg, oral, once daily | Dose-dependent reduction in disease severity and incidence. At 10 mg/kg, approximately 40% reduction in severity was observed.[1][2] |
| This compound | 4, 10, 30 mg/kg, oral, once daily | Dose-dependent reductions of 26%, 43%, and 79% in clinical scores, respectively.[1][4] |
Table 2: In Vivo Efficacy of this compound in Additional Rheumatoid Arthritis Models
| Model | Dosing & Administration | Key Findings |
| Collagen Antibody-Induced Arthritis (CAIA) in mice (Prophylactic) | 5, 20 mg/kg, oral, once daily | 72% reduction in clinical scores at 5 mg/kg; >90% inhibition at 20 mg/kg.[1][4] |
| Collagen-Induced Arthritis (CIA) in mice (Therapeutic) | 2, 4, 25 mg/kg, oral, once daily | Dose-dependent reductions in clinical scores of 17%, 37%, and 67%, respectively.[1][4] |
| Collagen-Induced Arthritis (CIA) in mice (Combination with Methotrexate) | 4 mg/kg with MTX | 54% inhibition in clinical scores, demonstrating an additive benefit over MTX alone (19% inhibition).[1][4] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and a general experimental workflow for evaluating the in vivo efficacy of these BTK inhibitors.
Caption: BTK Signaling Pathway Inhibition.
Caption: In Vivo Efficacy Evaluation Workflow.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation of the presented data.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis.[5]
-
Animals: Male DBA/1 mice, typically 8-10 weeks old, are used as they are highly susceptible to CIA.[4][6]
-
Induction of Arthritis:
-
Drug Administration:
-
Efficacy Assessment: The development and severity of paw inflammation are monitored daily and scored based on a pre-defined clinical scoring system.
Collagen Antibody-Induced Arthritis (CAIA) in Mice
The CAIA model is an alternative model of inflammatory arthritis that is B-cell independent and primarily driven by myeloid cells.
-
Animals: BALB/c mice are commonly used for this model.[4]
-
Induction of Arthritis:
-
Drug Administration: Prophylactic oral, once-daily (QD) dosing with this compound is initiated immediately after the antibody administration.[4]
-
Efficacy Assessment: The severity of paw inflammation is monitored and scored daily.
Conclusion
The available in vivo data suggests that both this compound and BMS-935177 demonstrate efficacy in preclinical models of rheumatoid arthritis. This compound, the follow-on compound, shows robust, dose-dependent efficacy in both preventative and therapeutic settings, as well as in a B-cell independent model of arthritis.[1][4] Notably, at a 10 mg/kg dose in the preventative CIA model, this compound appears to show comparable, if not slightly better, efficacy to BMS-935177.[1][4] The data on this compound is more extensive, including therapeutic and combination dosing regimens, which provide a broader understanding of its potential therapeutic window and utility.[1][4] This comparative guide provides a foundation for researchers to evaluate the potential of these BTK inhibitors for further development in the treatment of autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 3. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
Assessing the Potency of BMS-986142 Against Mutant BTK: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Bruton's tyrosine kinase (BTK) inhibitor BMS-986142, focusing on its potency against wild-type and mutant forms of BTK. As resistance to covalent BTK inhibitors emerges as a clinical challenge, primarily through mutations at the C481 residue, the evaluation of next-generation, non-covalent inhibitors like this compound is critical. This document compiles available experimental data to benchmark this compound against other covalent and non-covalent BTK inhibitors.
Introduction to this compound
This compound is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase.[1][2] Unlike first-generation covalent inhibitors such as ibrutinib and acalabrutinib, which form an irreversible bond with the cysteine 481 (C481) residue in the BTK active site, this compound binds non-covalently.[3] This distinction in mechanism of action suggests that this compound may retain activity against BTK enzymes harboring mutations at the C481 position, a common mechanism of acquired resistance to covalent inhibitors.[4]
Comparative Potency of BTK Inhibitors
The following tables summarize the inhibitory potency (IC50) of this compound and other selected BTK inhibitors against both wild-type (WT) and the C481S mutant form of BTK.
Table 1: Biochemical Potency of BTK Inhibitors (Enzymatic Assays)
| Inhibitor | Mechanism of Action | BTK (WT) IC50/Ki (nM) | BTK (C481S) IC50/Ki (nM) | Fold Change (C481S vs WT) |
| This compound | Reversible | 0.5 [1][2] | Data Not Available | N/A |
| Ibrutinib | Covalent | ~0.5 - 5 | >1000 | >200-2000 |
| Acalabrutinib | Covalent | ~3 - 5 | Significantly Reduced Potency | High |
| Pirtobrutinib (LOXO-305) | Non-covalent | 3.68[5][6] | 8.45[5][6] | ~2.3 |
| Nemtabrutinib (ARQ 531) | Non-covalent | 0.85[7][8] | 0.39[7][8] | ~0.5 |
| Fenebrutinib (GDC-0853) | Non-covalent | 0.91 (Ki)[9][10] | 1.6 (Ki)[9] | ~1.8 |
Table 2: Cellular Potency of BTK Inhibitors
| Inhibitor | Cell Line/Assay | Endpoint | BTK (WT) IC50 (nM) | BTK (C481S) IC50 (nM) |
| This compound | Human Whole Blood | CD69 Expression | 90 [11] | Data Not Available |
| Pirtobrutinib (LOXO-305) | WT BTK HEK cells | BTK Autophosphorylation | 5.69[12] | Data Not Available in this assay format |
| Nemtabrutinib (ARQ 531) | TMD8 Cell Line | Target Inhibition | Not specified | Not specified |
| Fenebrutinib (GDC-0853) | Human Whole Blood | CD69 Expression | 8.4[9] | Maintained activity |
Experimental Protocols
The data presented in this guide are derived from various experimental methodologies designed to assess the potency and selectivity of BTK inhibitors. Below are detailed descriptions of common experimental protocols.
Biochemical Kinase Assays
These assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified BTK protein.
-
Radiometric Assays (e.g., HotSpot): This method quantifies the incorporation of radiolabeled phosphate ([³³P]-ATP) into a peptide or protein substrate by the kinase.[13]
-
Recombinant human BTK enzyme (wild-type or mutant) is incubated with the test inhibitor at various concentrations.
-
[³³P]-ATP and a suitable substrate (e.g., poly(Glu, Tyr) peptide) are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period and then stopped.
-
The amount of radiolabeled phosphate incorporated into the substrate is measured using a scintillation counter or phosphorimager.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
-
Fluorescence-Based Assays (e.g., LanthaScreen™, Z'-LYTE™): These assays utilize fluorescence resonance energy transfer (FRET) or polarization to detect kinase activity.
-
LanthaScreen™: This is a time-resolved FRET (TR-FRET) assay that measures the binding of a fluorescently labeled antibody to a phosphorylated substrate.
-
Z'-LYTE™: This assay measures the differential sensitivity of a phosphorylated and non-phosphorylated peptide substrate to proteolytic cleavage.
-
In both methods, the BTK enzyme, inhibitor, ATP, and substrate are incubated together.
-
The fluorescent signal is measured, and IC50 values are determined from the dose-response curves.
-
Cellular Assays
These assays evaluate the inhibitor's activity within a cellular context, providing insights into its cell permeability and engagement with the target in a more physiologically relevant environment.
-
BTK Autophosphorylation Assay: This assay measures the phosphorylation of BTK at tyrosine 223 (Y223), a marker of its activation.
-
Cells expressing BTK (e.g., HEK293T cells transiently expressing WT or mutant BTK, or B-cell lines like Ramos) are treated with the inhibitor.[12]
-
BTK activity is stimulated (e.g., using anti-IgM for B-cells or orthovanadate for transfected cells).[12]
-
Cells are lysed, and the levels of phosphorylated BTK (pBTK-Y223) and total BTK are quantified by Western blotting or Meso Scale Discovery (MSD) analysis.[12]
-
IC50 values are calculated based on the reduction of the pBTK/total BTK ratio.
-
-
B-Cell Activation Assays: These assays measure downstream functional consequences of BTK inhibition in B-cells.
-
Human peripheral blood mononuclear cells (PBMCs) or whole blood are incubated with the inhibitor.[14]
-
B-cell receptor (BCR) signaling is activated using an anti-IgD or anti-IgM antibody.
-
The expression of activation markers, such as CD69 or CD86, on the surface of B-cells (identified by CD19 or CD20) is measured by flow cytometry.[9][14]
-
IC50 values are determined by the concentration-dependent inhibition of the activation marker expression.
-
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway.
Caption: BTK's role in the B-cell receptor signaling cascade.
Experimental Workflow for BTK Inhibitor Potency Assessment
The diagram below outlines a typical workflow for evaluating the potency of a novel BTK inhibitor.
Caption: Workflow for BTK inhibitor screening and development.
Conclusion
This compound is a highly potent, reversible inhibitor of wild-type BTK. While its efficacy against the clinically important C481S mutant has not been publicly detailed, its non-covalent mechanism of action strongly suggests it would retain significant activity, a characteristic shared by other non-covalent inhibitors like pirtobrutinib, nemtabrutinib, and fenebrutinib. These non-covalent agents largely overcome the resistance conferred by the C481S mutation, which renders covalent inhibitors significantly less effective. Further studies are required to definitively establish the potency of this compound against various BTK mutations and to fully understand its potential in clinical settings where resistance to covalent BTK inhibitors is a concern. The experimental protocols and workflows described herein provide a framework for the continued evaluation of this compound and other emerging BTK inhibitors.
References
- 1. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. emjreviews.com [emjreviews.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound (CAS 1643368-58-4) | Abcam [abcam.com]
- 12. selleckchem.com [selleckchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ashpublications.org [ashpublications.org]
A Comparative Guide to the Reproducibility of BMS-986142 Experimental Results in Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental results of BMS-986142, a reversible Bruton's tyrosine kinase (BTK) inhibitor, with other BTK inhibitors investigated for the treatment of rheumatoid arthritis (RA). The aim is to offer a comprehensive overview of the available data to assess the reproducibility and comparative efficacy of these compounds.
Executive Summary
This compound is a potent and selective reversible inhibitor of BTK.[1] Preclinical studies demonstrated its efficacy in animal models of rheumatoid arthritis.[1] However, a Phase 2 clinical trial in patients with moderate-to-severe RA did not meet its primary endpoints.[2] This guide compares the preclinical and clinical findings for this compound with those of other BTK inhibitors, including fenebrutinib, evobrutinib, and spebrutinib, to provide a broader context for evaluating its therapeutic potential and the reproducibility of its effects.
Comparative Preclinical Efficacy
The collagen-induced arthritis (CIA) mouse model is a standard preclinical model for evaluating the efficacy of potential RA therapeutics. The following table summarizes the in vivo efficacy of this compound and comparator BTK inhibitors in this model.
| Compound | Dosing Regimen | Efficacy in CIA Model | Reference |
| This compound | 4, 10, and 30 mg/kg (preventative) | 26%, 43%, and 79% reduction in clinical score, respectively. | [1] |
| 4 mg/kg with methotrexate | 54% inhibition in clinical score (additive benefit). | [1] | |
| Evobrutinib | 1 and 3 mg/kg with methotrexate | 69% and 92% reduction in disease activity, respectively. | [3] |
| Spebrutinib | Not specified | Significant dose-dependent reduction in arthritis development. | [3] |
| Fenebrutinib | Not specified | Significant dose-dependent inhibition of arthritis progression. | [3] |
Comparative In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The table below compares the in vitro potency of this compound and other BTK inhibitors.
| Compound | Target/Assay | IC50 | Reference |
| This compound | BTK | 0.5 nM | [1] |
| B-cell proliferation | Not specified | Inhibited | |
| IL-6 production (B-cells) | ≤ 5 nM | [1] | |
| Spebrutinib | B-cell proliferation | 0.7 µM | [4][5] |
| IL-6 production | Inhibited | [4] | |
| Ibrutinib | BTK | 0.5 nM | [6] |
Comparative Clinical Trial Outcomes in Rheumatoid Arthritis
Phase 2 clinical trials have been conducted to evaluate the efficacy and safety of several BTK inhibitors in patients with RA. The results of these trials are summarized below.
| Compound | Trial Phase | Key Outcomes | Reference |
| This compound | Phase 2 | Did not meet primary endpoints (ACR20 and ACR70 response rates at week 12 were not significantly different from placebo). | [2] |
| Fenebrutinib | Phase 2 (ANDES Study) | ACR50 at week 12 was higher for 150 mg once daily (28%) and 200 mg twice daily (35%) compared to placebo (15%). Efficacy of 200 mg twice daily was comparable to adalimumab (36%). | [7][8] |
| Evobrutinib | Phase 2b | Did not meet the primary efficacy endpoint of ACR20 response. | [9] |
| Spebrutinib | Phase 2a | Trend toward higher ACR20 response at week 4 (41.7%) compared to placebo (21.7%), but not statistically significant. | [4] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used preclinical model of rheumatoid arthritis. The general protocol for induction is as follows:
-
Immunization: Male DBA/1 mice (8-10 weeks old) are injected subcutaneously at the base of the tail with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[1][10][11]
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.[1][10][11]
-
Treatment: Oral administration of the test compound (e.g., this compound) or vehicle is typically initiated either at the time of the primary immunization (preventative model) or after the booster immunization (therapeutic model).[1]
-
Assessment: The severity of arthritis is monitored daily or every other day by scoring the paws for inflammation, swelling, and redness on a standardized scale.[1][10][11]
B-Cell Proliferation and Cytokine Production Assays
These in vitro assays are used to assess the direct effect of BTK inhibitors on B-cell function.
-
Cell Isolation: Primary human B-cells are isolated from peripheral blood mononuclear cells (PBMCs).[4]
-
Stimulation: B-cells are stimulated with an agent that activates the B-cell receptor (BCR) signaling pathway, such as anti-IgM antibodies.
-
Treatment: The stimulated cells are treated with varying concentrations of the BTK inhibitor or vehicle.
-
Proliferation Measurement: Cell proliferation is assessed using methods like BrdU incorporation or CFSE dilution assays.
-
Cytokine Measurement: The concentration of cytokines, such as IL-6, in the cell culture supernatant is measured by ELISA.
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway in B-Cells
Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement by an antigen, a cascade of signaling events is initiated, leading to B-cell activation, proliferation, and differentiation. BTK plays a crucial role in transducing signals downstream of the BCR. Inhibition of BTK by compounds like this compound blocks these downstream events.
References
- 1. Bruton's tyrosine kinase inhibitor this compound in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fenebrutinib versus Placebo or Adalimumab in Rheumatoid Arthritis: A Randomized, Double-Blind, Phase II Trial (ANDES Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Phase IIb, Randomized, Double-blind Study in Patients with Rheumatoid Arthritis Evaluating the Safety and Efficacy of Evobrutinib Compared with Placebo in Patients with an Inadequate Response to Methotrexate - ACR Meeting Abstracts [acrabstracts.org]
- 10. chondrex.com [chondrex.com]
- 11. resources.amsbio.com [resources.amsbio.com]
Independent Validation of BMS-986278's Mechanism of Action in Pulmonary Fibrosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Initially, this guide was slated to focus on BMS-986142, a reversible Bruton's tyrosine kinase (BTK) inhibitor. However, the clinical development of this compound for rheumatoid arthritis was discontinued as it did not meet its primary endpoints in Phase 2 trials.[1][2] In contrast, Bristol Myers Squibb has advanced BMS-986278, a potent and selective lysophosphatidic acid receptor 1 (LPA1) antagonist, into late-stage clinical development for idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF).[3][4][5][6] Given its promising clinical data and novel mechanism of action for a disease with high unmet medical need, this guide will provide an in-depth comparative analysis of BMS-986278.
This guide will objectively compare the performance of BMS-986278 with the current standards of care for IPF, nintedanib and pirfenidone. We will present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways and experimental workflows.
Comparative Data of Anti-Fibrotic Agents
The following table summarizes the key characteristics and quantitative data for BMS-986278 and its comparators.
| Feature | BMS-986278 | Nintedanib | Pirfenidone |
| Target | Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist | Multi-targeted Tyrosine Kinase Inhibitor (VEGFR, FGFR, PDGFR) | Primarily targets TGF-β and TNF-α pathways |
| Mechanism of Action | Blocks pro-fibrotic signaling mediated by LPA, inhibiting fibroblast proliferation, migration, and extracellular matrix deposition.[1][7] | Inhibits intracellular signaling pathways involved in fibroblast proliferation, migration, and transformation.[2][8][9] | Modulates fibrogenic growth factors like TGF-β1, attenuating fibroblast proliferation, myofibroblast differentiation, and collagen synthesis.[10][11][12] |
| Potency (in vitro) | Human LPA1 Kb: 6.9 nM[13] | - | - |
| Clinical Efficacy (IPF) | Phase 2: 60 mg twice daily resulted in a 62% relative reduction in the rate of decline in percent predicted forced vital capacity (ppFVC) versus placebo over 26 weeks.[14] | INPULSIS trials: Significantly slowed the annual rate of FVC decline compared to placebo.[8] | ASCEND trial: Significantly reduced the proportion of patients with a meaningful decline in FVC. |
| Clinical Efficacy (PPF) | Phase 2: 60 mg twice daily resulted in a 69% relative reduction in the rate of decline in ppFVC versus placebo over 26 weeks.[5] | INBUILD trial: Significantly slowed the rate of FVC decline in patients with progressive fibrosing interstitial lung diseases. | Not approved for PPF. |
| Key Preclinical Validation | Demonstrated anti-fibrotic activity in the rodent bleomycin-induced lung fibrosis model.[15][16] | Showed consistent anti-fibrotic and anti-inflammatory activity in animal models of lung fibrosis.[2] | Attenuated bleomycin-induced pulmonary fibrosis in multiple animal studies.[17] |
| Off-Target Liabilities | Negligible activity at bile acid and other clinically relevant drug transporters (BSEP, MDR3 IC50 >100 µM), suggesting a lower risk of hepatobiliary toxicity compared to its predecessor, BMS-986020.[15][18] | Common side effects include diarrhea, nausea, and vomiting. Liver enzyme elevations can occur.[8] | Common side effects include nausea, rash, and diarrhea. Photosensitivity is a notable concern. |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathway targeted by BMS-986278 and the multi-targeted approach of nintedanib.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Action for Pulmonary Fibrosis [actionpf.org]
- 5. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces Rate of Lung Function Decline in Progressive Pulmonary Fibrosis Cohort of Phase 2 Study [news.bms.com]
- 6. Efficacy and Safety of Admilparant, an LPA1 Antagonist, in Pulmonary Fibrosis: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Nintedanib - Wikipedia [en.wikipedia.org]
- 9. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 10. Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 13. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. Discovery of LPA receptor antagonist clinical candidate BMS-986278 for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]
- 17. Pirfenidone - Wikipedia [en.wikipedia.org]
- 18. Mechanism of hepatobiliary toxicity of the LPA1 antagonist BMS-986020 developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BMS-986142: A Guide for Laboratory Professionals
For Immediate Reference: Treat BMS-986142 as a hazardous chemical waste stream. Due to its potent biological activity as a Bruton's tyrosine kinase (BTK) inhibitor, a precautionary approach to disposal is essential to ensure personnel safety and environmental protection.
This guide provides detailed procedures for the proper disposal of this compound, a potent and selective BTK inhibitor used in research. While some supplier Safety Data Sheets (SDS) do not classify this compound as hazardous under the Globally Harmonized System (GHS), its potent pharmacological action warrants handling and disposal as a hazardous substance.[1][2] Adherence to these guidelines is crucial for minimizing exposure risks and ensuring regulatory compliance.
Core Principles of Chemical Waste Disposal
The disposal of this compound must follow established principles for hazardous chemical waste management. These core tenets ensure a safe and compliant disposal process from the point of generation to final destruction.
-
Waste Minimization: The primary objective is to generate the smallest possible amount of waste. This can be achieved through careful planning of experiments and accurate weighing of the compound.
-
Segregation: All waste streams containing this compound must be collected and stored separately from non-hazardous waste to prevent cross-contamination and ensure proper handling.[3]
-
Proper Labeling: Every waste container must be clearly and accurately labeled with its contents, including the full chemical name "this compound" and any solvents present.
-
Container Integrity: Waste containers must be in good condition, compatible with the chemical waste, and kept securely closed to prevent spills and evaporation.[3]
-
Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations for hazardous waste. Consult your institution's Environmental Health and Safety (EH&S) department for specific requirements.
Quantitative Data for Safe Handling and Disposal
The following table summarizes key quantitative parameters that should be observed when handling and disposing of this compound waste.
| Parameter | Guideline | Rationale |
| Container Fill Volume | Do not exceed 90% of the container's total capacity. | Prevents spills and allows for vapor expansion. |
| Acute Hazardous Waste Container Rinsing | Triple rinse with a suitable solvent (e.g., ethanol, DMSO). Each rinse should use a solvent volume of approximately 10% of the container. | Ensures the removal of acutely hazardous residue. The rinsate must be collected as hazardous waste.[3] |
| Satellite Accumulation Area (SAA) Storage Time | Do not exceed 1 year from the date of first accumulation. | Ensures timely disposal of hazardous waste and prevents degradation of containers. |
| Personal Protective Equipment (PPE) | Always wear a lab coat, nitrile gloves, and safety glasses with side shields. | Minimizes direct contact with the compound. |
Detailed Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the safe disposal of various waste streams containing this compound.
Waste Identification and Segregation
-
Identify all waste streams: This includes:
-
Unused or expired neat this compound powder.
-
Solutions containing this compound (e.g., in DMSO, ethanol).
-
Contaminated lab supplies (e.g., pipette tips, weighing paper, gloves, vials).
-
Contaminated glassware.
-
-
Segregate waste:
-
Solid Waste: Collect unused powder and contaminated solids in a designated, leak-proof, and clearly labeled hazardous waste container for solids.[3]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container for liquids.[3] Do not mix with other incompatible chemical waste.
-
Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated, puncture-resistant sharps container for hazardous waste.
-
Container Selection and Labeling
-
Choose containers that are chemically resistant to the waste they will hold. For example, use high-density polyethylene (HDPE) or glass containers for liquid waste.
-
Label each container with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The names and approximate percentages of all other components (e.g., DMSO, water).
-
The date of first accumulation.
-
The name and contact information of the generating researcher or lab.
-
Storage and Final Disposal
-
Storage: Keep all waste containers securely closed except when adding waste. Store them in a designated and properly labeled satellite accumulation area that has secondary containment to prevent the spread of spills.
-
Final Disposal: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash. The standard and required method for the final disposal of this type of waste is high-temperature incineration by a licensed hazardous waste management facility.[4]
Signaling Pathway and Disposal Workflow Diagrams
To visually represent the context of this compound's use and the logical flow of its disposal, the following diagrams are provided.
Caption: Simplified signaling pathway showing this compound inhibiting BTK.
Caption: Step-by-step workflow for the proper disposal of this compound waste.
References
Navigating the Safe Handling of BMS-986142: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling BMS-986142, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). Adherence to these guidelines is critical for maintaining a safe research environment and ensuring the integrity of experimental outcomes.
Immediate Safety and Handling Protocols
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle it as a potentially hazardous material until more comprehensive toxicological data is available.[1][2] Standard laboratory procedures for handling chemical compounds should be strictly followed.
Personal Protective Equipment (PPE):
The following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.
-
Body Protection: A laboratory coat must be worn.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
First Aid Measures:
In the event of exposure, the following first-aid procedures should be followed:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
After Skin Contact: While the product is generally not considered a skin irritant, it is recommended to wash the affected area thoroughly with soap and water.[1]
-
After Eye Contact: Rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice if irritation persists.[1]
-
After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Operational and Disposal Plans
Handling and Storage:
-
Handling: Avoid creating dust when handling the solid form of the compound. Wash hands thoroughly after handling.[2]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended long-term storage temperature is -20°C.[3]
Spill Management:
In case of a spill, follow these steps:
-
Evacuate the area.
-
Wear appropriate PPE as outlined above.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly.
Disposal:
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₀F₂N₄O₄ | [2] |
| Molecular Weight | 572.6 g/mol | [2] |
| CAS Number | 1643368-58-4 | [2][4][5][6] |
| Purity | ≥98% | [2] |
| Appearance | Crystalline solid | [2] |
| Storage Temperature | -20°C | [3] |
| Solubility in Ethanol | Approx. 15 mg/mL | [2] |
| Solubility in DMSO | Approx. 30 mg/mL | [2] |
| Solubility in DMF | Approx. 30 mg/mL | [2] |
| Aqueous Solubility | Sparingly soluble. Approx. 0.25 mg/mL in a 1:3 solution of DMSO:PBS (pH 7.2). It is not recommended to store the aqueous solution for more than one day. | [2] |
Experimental Protocols
Preparation of a Stock Solution:
To prepare a stock solution, dissolve this compound in a suitable organic solvent such as DMSO or ethanol.[2] For example, to prepare a 10 mM stock solution in DMSO, add 1.746 mg of this compound to 1 mL of DMSO. For cell-based assays, it is common practice to dissolve compounds in DMSO at a concentration of 10 mM.[7]
Visualizing Safety Workflow
The following diagram illustrates the decision-making process and workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
